molecular formula C7H12O4 B1280615 Tert-butyl Methyl Oxalate CAS No. 33560-65-5

Tert-butyl Methyl Oxalate

Cat. No.: B1280615
CAS No.: 33560-65-5
M. Wt: 160.17 g/mol
InChI Key: YHPUKWSIJCYFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl Methyl Oxalate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl Methyl Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl Methyl Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUKWSIJCYFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465005
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33560-65-5
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility & Solvent Compatibility of tert-Butyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and stability considerations for tert-Butyl Methyl Oxalate (TBMO) .[1][2] It is designed for researchers utilizing this reagent in asymmetric oxalylation, particularly in the synthesis of


-diketo acids and pharmaceutical intermediates.[1][2][3]

Executive Summary

tert-Butyl Methyl Oxalate (TBMO) (CAS: 33560-65-5) is a mixed oxalate ester utilized primarily as a regioselective oxalylating agent.[1][2][3] Unlike symmetric analogs (e.g., dimethyl oxalate or di-tert-butyl oxalate), TBMO offers a unique reactivity profile: the sterically unhindered methyl ester is highly electrophilic, while the bulky tert-butyl group provides resistance to nucleophilic attack and prevents self-condensation.[1][2][3]

Critical Solvation Rule: While TBMO is soluble in most organic solvents, solvent selection must be governed by chemical stability, not just solubility. The compound is prone to rapid transesterification in primary alcohols and hydrolysis in aqueous media.[1]

Physicochemical Profile

PropertyData / CharacteristicImplications for Solvation
Molecular Formula

Moderate polarity; Amphiphilic character.[1][2][3]
Molecular Weight 160.17 g/mol Low MW facilitates high solubility in small-molecule solvents.[1][2][3]
Physical State Low-melting solid or viscous liquidOften handled as a melt or solution (THF/Ether).[1][2][3]
LogP (Est.) ~1.2 – 1.5Lipophilic enough for non-polar solvents; polar enough for ethers.[1][3]
Key Structural Feature Asymmetric EsterMethyl: Kinetic reaction site.[1][3] t-Butyl: Thermodynamic protecting group.[1][2][3]

Solubility Landscape

The following data categorizes solvents based on Solubility (Capacity to dissolve) and Compatibility (Chemical inertness).[1]

Category A: Primary Reaction Media (High Solubility / High Stability)

Recommended for storage, reactions (e.g., Claisen condensations), and transfers.[1]

SolventSolubilityStabilityTechnical Notes
Tetrahydrofuran (THF) Excellent (>500 mg/mL)HighStandard solvent for LDA/LiHMDS deprotonation reactions at -78°C.
Diethyl Ether Excellent HighUsed in the synthesis of TBMO from methyl chlorooxoacetate.[2][3]
Dichloromethane (DCM) Excellent HighIdeal for Friedel-Crafts acylation or non-basic conditions.[1][2][3]
MTBE Good HighSafer alternative to diethyl ether; reduced peroxide risk.[1][3]
Category B: Workup & Purification Solvents (High Solubility / Moderate Stability)

Used for extractions and chromatography.[1][3] Short-term exposure only.

SolventSolubilityStabilityTechnical Notes
Ethyl Acetate Excellent ModerateRisk of transesterification is low at neutral pH but avoids strong bases.[2][3]
Toluene Good HighUseful for azeotropic drying; solubility increases significantly with temperature.[1][3]
Hexanes / Heptane Moderate HighTBMO may oil out at low temperatures.[1][3] Good for precipitating impurities.[1][3]
Category C: "The Danger Zone" – Protic Solvents

Soluble, but chemically incompatible due to exchange reactions.[1]

SolventSolubilityStabilityCritical Risk Mechanism
Methanol Excellent Low Transesterification: Rapid exchange of the t-butyl group to form Dimethyl Oxalate (DMO), destroying the asymmetry.[2][3]
Ethanol Excellent Low Forms mixed ethyl esters (Ethyl methyl oxalate / Diethyl oxalate).[1][3]
Water Insoluble None Hydrolysis: Rapidly hydrolyzes to oxalic acid derivatives, especially under basic/acidic catalysis.[1][3]

Technical Deep Dive: The Transesterification Trap

The utility of TBMO lies in its asymmetry.[1][3] Using a nucleophilic solvent (like Methanol) in the presence of any base (even weak bases) will equilibrate the mixture to the symmetric diester, ruining the regioselectivity of your subsequent reaction.

Mechanism of Degradation in Methanol:

  • Attack: Methoxide attacks the tert-butyl ester carbonyl (slower) or methyl ester (faster).[1][3]

  • Exchange: If the tert-butyl group is displaced, the unique steric protection is lost.[1][2][3]

  • Result: You isolate Dimethyl Oxalate instead of the desired product.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for TBMO Purpose What is the Intended Use? Start->Purpose Reaction Synthetic Reaction (e.g., Enolate Trapping) Purpose->Reaction Workup Extraction / Purification Purpose->Workup BasePresent Is a Base Present? (LDA, NaH, Alkoxides) Reaction->BasePresent Extraction Use Immiscible Organics (EtOAc, DCM, MTBE) Workup->Extraction Protic Avoid Protic Solvents (MeOH, EtOH, Water) BasePresent->Protic Yes (High Risk) Aprotic Use Aprotic Ethers/Polar (THF, Et2O, DCM) BasePresent->Aprotic Yes (Safe) Warning CRITICAL WARNING: Transesterification Risk Protic->Warning

Caption: Decision logic for selecting solvents for TBMO, prioritizing chemical stability over simple solubility.

Experimental Protocol: Rapid Solubility & Stability Screen

Since specific solubility values (g/L) are rarely published for mixed esters, use this self-validating protocol to verify solvent suitability before scaling up.

Objective

Determine if TBMO is soluble and stable in a candidate solvent.

Materials
  • TBMO (100 mg)[1]

  • Candidate Solvent (1 mL)[1]

  • TLC Plates (Silica) & Stain (KMnO4 or PMA)[1]

  • Reference Standard (Pure TBMO in DCM)[1]

Methodology
  • Dissolution Test:

    • Add 100 mg TBMO to a vial.[1][3]

    • Add 0.2 mL solvent.[1][3] Vortex.

    • Observation: If clear, solubility is >500 mg/mL .[1][3] If cloudy, add solvent in 0.1 mL increments.[1][3]

  • Stability "Stress" Test (The Critical Step):

    • If the solvent is an alcohol or contains water, let the solution stand for 1 hour.[1][3]

    • TLC Analysis: Spot the solution alongside the Reference Standard (TBMO in DCM).[1]

    • Eluent: 20% EtOAc in Hexanes.[1][3]

    • Interpretation:

      • Single Spot (Rf ~0.5): Stable.[1][3][4]

      • Multiple Spots / Streaking: Decomposition (Hydrolysis or Transesterification).[1][3]

Handling & Storage Recommendations

  • Storage: Store neat (undissolved) at 2–8°C under Argon/Nitrogen. Moisture sensitive.[1][3]

  • Solution Storage: If storage in solution is necessary, use anhydrous THF or DCM over molecular sieves.[1][3] Never store in alcoholic solutions.[1][3]

  • Reaction Quenching: When quenching reactions involving TBMO, use dilute aqueous HCl or Ammonium Chloride at low temperature (0°C) and immediately extract into DCM or EtOAc to minimize hydrolysis of the ester groups.[1]

References

  • Synthesis of TBMO: J. Org. Chem.2003 , 68(19), 7555-7558.[1][2][3][5] (Describes the preparation of aryl

    
    -diketo acids using tert-butyl methyl oxalate in THF). Link[1]
    
  • Transesterification Mechanisms: Master Organic Chemistry. "Transesterification of Esters."[1][3][6][7] (General mechanistic grounding for ester stability). Link

  • Physical Properties (Analog - Di-tert-butyl oxalate): ChemBK. CAS 691-64-5 Data Sheet. (Used for inferring lipophilicity and solubility patterns).[1][3] Link

  • Solvent Selection for Oxalylation: Organic Syntheses. "Methyl Oxalate" (General procedures for oxalate ester handling). Link

Sources

Commercial suppliers and purity grades of tert-butyl methyl oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Source & Technical Profiling Guide: tert-Butyl Methyl Oxalate

Executive Summary

tert-Butyl methyl oxalate (CAS 33560-65-5 ) represents a specialized class of "mixed" oxalate esters used primarily as a building block in pharmaceutical chemistry.[1] Its unique structure—possessing both a steric bulk (tert-butyl) and a reactive electrophile (methyl ester)—allows for highly selective nucleophilic attacks, making it indispensable for synthesizing heterocycles and pharmaceutical intermediates where regioselectivity is paramount.[1]

However, this dual-ester nature introduces significant stability challenges.[1] Unlike symmetrical oxalates (e.g., dimethyl oxalate), tert-butyl methyl oxalate is prone to disproportionation (scrambling) and hydrolysis.[1] This guide provides a technical roadmap for sourcing, validating, and handling this labile reagent to ensure experimental reproducibility.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To source this material effectively, one must understand its degradation pathways.[1] The purity on the label often differs from the purity at the time of use due to thermodynamic equilibration.

Identity & Physicochemical Properties
AttributeSpecification
Chemical Name tert-Butyl methyl oxalate (Methyl tert-butyl oxalate)
CAS Number 33560-65-5
Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~65–70 °C at reduced pressure (volatile)
Solubility Soluble in DCM, THF, EtOAc; decomposes in water/alcohols.[1][2]
The "Scrambling" Phenomenon (Critical Impurity Mechanism)

The primary challenge with mixed oxalates is acid- or base-catalyzed transesterification, leading to a statistical mixture of symmetrical esters.[1] This "scrambling" is the dominant degradation mode during storage.

ScramblingPathway Mixed 2x tert-Butyl Methyl Oxalate (Target Compound) Transition Catalytic Equilibrium (H+ / Heat / Moisture) Mixed->Transition Storage Instability DMO Dimethyl Oxalate (Impurity A) Transition->DMO Disproportionation DTBO Di-tert-butyl Oxalate (Impurity B) Transition->DTBO Disproportionation

Figure 1: The thermodynamic disproportionation pathway.[1] Two molecules of the mixed ester exchange alkoxy groups to form symmetrical impurities.[1]

Part 2: Commercial Landscape & Purity Grades

Due to the instability described above, "High Purity" (>99%) is rarely commercially viable for shelf-storage.[1] Suppliers typically categorize this compound into two tiers.[1]

Commercial Tiers
GradePurity SpecTypical ApplicationSupplier Types
Synthesis Grade 95–97% Early-stage discovery, heterocyclic synthesis where minor symmetrical impurities are removed in workup.[1]Catalog Vendors (e.g., AA Blocks, Combi-Blocks, Enamine)
Technical Grade 90–95% Large-scale flow chemistry or crude intermediate use.[1]Custom Synthesis Houses (Bulk orders)
Strategic Sourcing Advice
  • Freshness over Purity: Do not pay a premium for 99% purity unless the supplier synthesizes it on demand. A 99% batch can degrade to 96% within weeks if stored improperly.[1]

  • Pack Size: Purchase in small aliquots (1g, 5g). Repeated opening of a large bottle introduces atmospheric moisture, accelerating hydrolysis and scrambling.

  • Cold Chain: Request shipment with ice packs. Heat during transit is a primary cause of batch failure.

Part 3: Analytical Validation (Self-Validating Protocols)

Standard QC methods (like GC-MS) can generate artifacts if not carefully controlled.[1][3] The high injector port temperature can induce the very scrambling you are trying to detect.

The "Cold-Injector" GC Protocol
  • Objective: Quantify purity without thermal degradation.

  • Column: DB-5ms or equivalent non-polar column.

  • Injector Temp: < 150°C (Critical: Standard 250°C injectors will cause transesterification).[1]

  • Carrier: Helium, constant flow.[1]

  • Validation: If the ratio of Dimethyl Oxalate to Di-tert-butyl Oxalate is exactly 1:1, it suggests in-situ degradation in the GC inlet, not necessarily the sample itself.[1]

NMR Validation (The Gold Standard)

NMR is non-destructive and performed at room temperature, avoiding thermal artifacts.[1]

  • Solvent: CDCl₃ (Neutralized with basic alumina to remove acid traces).[1]

  • Key Signals:

    • Target: Methyl singlet (~3.9 ppm) and tert-butyl singlet (~1.5 ppm).[1] Integration ratio must be 3:9 .

    • Impurity A (Dimethyl Oxalate): Methyl singlet shifted slightly downfield.[1]

    • Impurity B (Di-tert-butyl Oxalate):tert-butyl singlet shifted slightly upfield.[1]

QC_Workflow Start Incoming Raw Material Visual Visual Inspection (Color/Precipitate) Start->Visual NMR 1H-NMR (CDCl3) *Gold Standard* Visual->NMR Preferred GC GC-MS Analysis Visual->GC Alternative (Low Temp Inlet) Decision Check Integration Ratio Me:tBu = 3:9? NMR->Decision GC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Redistill Decision->Fail No (Scrambling Detected)

Figure 2: Quality Control Decision Tree. NMR is prioritized over GC to avoid thermal artifacts.

Part 4: Handling & Stabilization

To maintain the integrity of tert-butyl methyl oxalate in the lab:

  • Storage: Store at -20°C .

  • Atmosphere: Strictly under Argon or Nitrogen.[1] Moisture hydrolyzes the ester to oxalic acid, which then autocatalyzes the scrambling reaction.[1]

  • Reaction Setup: When using as an electrophile (e.g., Claisen condensation), add the base slowly at low temperature (-78°C to 0°C).[1] The methyl ester is the "kinetic" electrophile; the tert-butyl group serves as a steric shield to prevent double-addition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11412538, Tert-butyl Methyl Oxalate. Retrieved from [Link][1]

  • Hu, X., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Royal Society of Chemistry, New Journal of Chemistry. Retrieved from [Link]

  • Overman, L. E., et al. (2013). Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates.[1] NIH PubMed Central.[1] (Contextual reference on mixed oxalate stability). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Claisen Condensation with tert-Butyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters via tert-Butyl Methyl Oxalate

Executive Summary

This guide details the protocol for utilizing ** tert-butyl methyl oxalate (TBMO)** in Claisen condensations. Unlike symmetric oxalates (e.g., diethyl oxalate), TBMO is a mixed ester designed for high-precision regioselectivity. It exploits the steric differential between a bulky tert-butyl group and a reactive methyl group to direct nucleophilic attack exclusively to the methyl ester. This yields a tert-butyl


-keto ester, providing an acid-labile protecting group orthogonal to other esters present in the molecule. This methodology is critical in the synthesis of kinase inhibitors, diketo acid pharmacophores (e.g., HIV integrase inhibitors), and heterocycle precursors.

Strategic Rationale: The "Steered" Electrophile

The primary challenge in mixed Claisen condensations is controlling chemoselectivity (which ester reacts?) and regioselectivity (which side of the oxalate is attacked?).

  • The Problem with Diethyl Oxalate: Saponification of the resulting ethyl ester requires basic conditions (LiOH/NaOH), which can be harsh on sensitive substrates or cause racemization of adjacent centers.

  • The TBMO Solution:

    • Steric Steering: The bulky tert-butyl group shields the adjacent carbonyl, forcing the incoming enolate to attack the sterically accessible methyl ester.

    • Orthogonal Deprotection: The resulting product is a tert-butyl ester. This moiety can be cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/Dioxane) to yield the carboxylic acid, leaving other base-labile esters (methyl/ethyl) intact.

Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathway, highlighting the critical divergence point where steric hindrance prevents the formation of the undesired side product.

ClaisenMechanism Ketone Ketone Substrate (R-CO-CH3) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (LiHMDS or NaH) Base->Enolate TS_Me Attack on Methyl Ester (Kinetically Favored) Enolate->TS_Me Fast Path TS_tBu Attack on t-Butyl Ester (Sterically Blocked) Enolate->TS_tBu Slow Path TBMO tert-Butyl Methyl Oxalate (tBuO-CO-CO-OMe) TBMO->TS_Me TBMO->TS_tBu Product Target Product (R-CO-CH2-CO-CO-OtBu) TS_Me->Product -OMe (Leaving Group) Byproduct Undesired Scrambling TS_tBu->Byproduct Avoided

Figure 1: Mechanistic steering of the enolate attack toward the methyl ester of TBMO.

Critical Parameters & Reagent Selection

To ensure reproducibility and prevent transesterification (scrambling of the esters), strict adherence to these parameters is required.

ParameterRecommendationScientific Justification
Base Selection LiHMDS (Preferred) or NaH Avoid Alkoxides: Using NaOMe causes transesterification at the t-butyl site. Using KOtBu is safer but may still cause equilibrium issues. LiHMDS is non-nucleophilic and allows low-temperature control.
Solvent THF (Anhydrous)Ethers coordinate Li+ cations (if using LiHMDS), stabilizing the enolate aggregates. Toluene is a viable alternative for NaH protocols.
Stoichiometry 1.1 - 1.2 eq. BaseComplete conversion of ketone to enolate is necessary to prevent self-condensation of the ketone (Aldol side reaction).
Temperature -78°C to 0°C (LiHMDS)Low temperature maximizes the kinetic preference for the methyl ester attack.
Quench 1M HCl or AcOHThe product exists as an enolate salt. Acidic quench is required to protonate the

-keto/enol position.[1][2]

Experimental Protocol

Method A: High-Precision Kinetic Control (Recommended)

Best for valuable substrates, complex intermediates, or when strict regioselectivity is required.

Reagents:

  • Substrate: Acetophenone derivative (1.0 equiv)

  • Reagent: tert-Butyl methyl oxalate (1.2 equiv) [CAS: 33560-65-5]

  • Base: LiHMDS (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge an oven-dried flask with anhydrous THF and the ketone substrate under nitrogen atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add LiHMDS dropwise over 15 minutes.

    • Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Claisen Condensation:

    • Dissolve tert-butyl methyl oxalate (TBMO) in a minimal amount of THF.

    • Add the TBMO solution dropwise to the cold enolate mixture.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Monitoring: Check by TLC or LCMS. The starting ketone should be consumed.

  • Workup & Isolation:

    • Quench the reaction at 0°C with saturated aqueous NH₄Cl or 1M HCl (adjust pH to ~3-4). Note: Do not use strong acid with heat, or you will cleave the t-butyl ester.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The product often exists as a mixture of keto/enol tautomers, which can streak on silica; adding 1% acetic acid to the eluent can improve resolution.

Method B: Thermodynamic Conditions (Scale-Up Friendly)

Suitable for simple substrates where cryogenic cooling is difficult.

Reagents:

  • Base: NaH (60% dispersion in oil, 1.5 equiv)

  • Solvent: Toluene or THF

Step-by-Step Procedure:

  • Wash NaH with dry hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend in Toluene.

  • Add the ketone and tert-butyl methyl oxalate simultaneously (as a mixture) dropwise to the NaH suspension at 0°C. Note: This "inverse addition" ensures the base is always in excess relative to the ketone, promoting rapid deprotonation.

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Caution: Hydrogen gas is evolved. Ensure proper venting.

  • Quench carefully with dilute acetic acid/ice water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Scrambled Esters TransesterificationStop using alkoxide bases. Switch to LiHMDS or LDA. Ensure glassware is free of methanol/ethanol residues.
Low Yield / SM Recovery Enolate QuenchThe reaction produces water/alcohol. Ensure anhydrous conditions. If using NaH, increase equivalents to 1.5–2.0 to drive the equilibrium.
Self-Condensation Ketone-Ketone AldolEnsure the base is added to the ketone at low temp (Method A) or use inverse addition (Method B) to keep enolate concentration low relative to the electrophile.
Decarboxylation Acidic cleavageThe tert-butyl group is acid-sensitive. Avoid heating during the acidic workup. Keep quench temperature <10°C.

References

  • Reagent Availability & Properties

    • tert-Butyl Methyl Oxalate (CAS 33560-65-5).[3] Commercially available from major suppliers.

    • Source: (General analog data).

  • General Claisen Condensation Mechanism

    • McMurry, J. Organic Chemistry, "The Claisen Condensation Reaction."[4]

    • Source:

  • Mixed Claisen Strategies

    • Discussion on crossed Claisen condensation limitations and the use of non-enolizable esters (like oxal
    • Source:[4]

  • Use of Lithium Amides (LiHMDS)

    • Standard protocols for kinetic enolate generation to prevent scrambling in mixed ester systems.
    • Source:

Sources

Application of tert-butyl methyl oxalate in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Pharmaceutical Intermediates using tert-Butyl Methyl Oxalate

Executive Summary

This guide details the application of tert-butyl methyl oxalate as a bifunctional building block in the synthesis of complex pharmaceutical intermediates. Unlike symmetric oxalates (e.g., diethyl oxalate), this mixed ester offers orthogonal reactivity: the methyl ester serves as a kinetically favored electrophile for Claisen condensations, while the tert-butyl ester acts as an acid-labile protecting group. This dual utility is critical in the synthesis of


-diketo acids  (precursors to HIV-1 integrase inhibitors) and functionalized heterocycles  (thiazoles, pyrazoles) where harsh saponification conditions must be avoided.

Chemical Profile & Mechanism of Action

Reagent Identity:

  • Name: tert-Butyl Methyl Oxalate[1][2][3]

  • CAS: 16364-96-6

  • Formula:

    
    
    
  • Physical State: Colorless to pale yellow liquid (at RT).

  • Storage: Moisture sensitive; store under inert atmosphere (Ar/N2) at 2–8°C.

Mechanistic Advantage: The "Steric Gating" Effect The utility of tert-butyl methyl oxalate relies on the significant steric difference between its two ester groups. In nucleophilic acyl substitution reactions (e.g., with ketone enolates), the unhindered methyl ester reacts roughly 10–100x faster than the bulky tert-butyl ester .

  • Site A (Methyl): Kinetic electrophile. Accepts nucleophilic attack (Claisen condensation).

  • Site B (tert-Butyl): Thermodynamic shield. Resistant to nucleophiles; cleaved only by strong acid (TFA/HCl) to yield the free acid.

Chemoselectivity cluster_legend Reaction Logic Reagent tert-Butyl Methyl Oxalate Methyl Methyl Ester (Kinetic Site) Reagent->Methyl Steric Access: High tButyl tert-Butyl Ester (Protective Site) Reagent->tButyl Steric Access: Low Product β-Keto tert-Butyl Ester Methyl->Product + Enolate (Base) (Claisen Condensation) tButyl->Product Remains Intact Final Free Carboxylic Acid Product->Final + TFA/DCM (Acid Deprotection) Base Hydrolysis Base Hydrolysis Attacks Methyl (Fast) Attacks Methyl (Fast) Base Hydrolysis->Attacks Methyl (Fast) Acid Hydrolysis Acid Hydrolysis Cleaves t-Butyl (Selective) Cleaves t-Butyl (Selective) Acid Hydrolysis->Cleaves t-Butyl (Selective)

Figure 1: Chemoselective reactivity map of tert-butyl methyl oxalate. The methyl ester is the reaction handle, while the tert-butyl ester serves as a latent carboxylic acid.

Protocol A: Synthesis of Aryl -Diketo Esters

Target Application: Synthesis of HIV-1 Integrase Inhibitor Pharmacophores (e.g., Raltegravir analogs).

This protocol describes the condensation of an aryl ketone with tert-butyl methyl oxalate.[2] The resulting tert-butyl ester allows for subsequent workup without accidental hydrolysis, a common failure mode when using diethyl oxalate.

Reagents:

  • Aryl Methyl Ketone (1.0 equiv)

  • tert-Butyl Methyl Oxalate (1.2 – 1.5 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1N HCl[3]

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

    • Cool to -78°C .

    • Add LiHMDS (2.0 equiv) dropwise.

    • Add the Aryl Methyl Ketone (1.0 equiv) dissolved in minimal THF slowly over 15 minutes.

    • Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation (formation of the kinetic enolate).

  • Claisen Condensation:

    • Add tert-butyl methyl oxalate (1.2 equiv) neat or in THF solution dropwise to the enolate mixture.

    • Critical: Maintain temperature below -60°C during addition to prevent self-condensation or transesterification.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The solution typically turns from pale yellow to deep orange/red (formation of the

      
      -diketo enolate).
      
  • Quench and Isolation:

    • Pour the reaction mixture into cold 1N HCl (excess) with vigorous stirring. Note: The pH must be < 3 to protonate the enol.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude

      
      -diketo tert-butyl ester is often pure enough for the next step. If needed, purify via flash chromatography (Hexanes/EtOAc).[4] Avoid silica with high acidity if the t-butyl group is sensitive, though it is generally stable to chromatography.
      

Data Summary: Comparison of Oxalate Sources

FeatureDiethyl Oxalatetert-Butyl Methyl Oxalate
Primary Product Ethyl Estertert-Butyl Ester
Hydrolysis Condition Base (Saponification)Acid (TFA/HCl)
Selectivity Low (Transesterification common)High (Methyl reacts exclusively)
Workup Stability Moderate (Esters may hydrolyze)High (t-Butyl stable to aq. base wash)

Protocol B: Heterocycle Formation (Aminothiazoles)

Target Application: Kinase Inhibitors and Antibiotics.

This protocol demonstrates the conversion of the


-diketo ester (from Protocol A) into an aminothiazole, preserving the ester functionality for late-stage acid deprotection.

Workflow Diagram:

Workflow Start β-Diketo t-Butyl Ester (From Protocol A) Step1 Step 1: Bromination (Br2 or NBS, DCM) Start->Step1 Inter Intermediate: α-Bromo-β-keto Ester Step1->Inter Step2 Step 2: Hantzsch Cyclization (+ Thiourea, EtOH, Reflux) Inter->Step2 Product Aminothiazole t-Butyl Ester Step2->Product t-Butyl group remains intact Step3 Step 3: Deprotection (TFA, DCM, RT) Product->Step3 Final Final API Intermediate: Aminothiazole Carboxylic Acid Step3->Final Selective cleavage

Figure 2: Synthetic workflow for converting


-diketo esters to thiazole carboxylic acids.

Protocol:

  • Bromination:

    • Dissolve the

      
      -diketo tert-butyl ester in DCM.
      
    • Add NBS (N-Bromosuccinimide, 1.05 equiv) at 0°C. Stir for 1 hour.

    • Wash with water, dry, and concentrate to yield the

      
      -bromo intermediate.
      
  • Cyclization (Hantzsch Synthesis):

    • Dissolve the

      
      -bromo intermediate in Ethanol.
      
    • Add Thiourea (1.1 equiv).

    • Reflux for 2–4 hours.

    • Observation: The bulky tert-butyl group prevents nucleophilic attack at the ester carbonyl by the thiourea amine, ensuring the reaction proceeds exclusively at the ketone to form the thiazole ring.

  • Acidolytic Deprotection:

    • Dissolve the Thiazole tert-butyl ester in DCM (10 volumes).

    • Add Trifluoroacetic Acid (TFA) (5 volumes).

    • Stir at Room Temperature for 3 hours.

    • Concentrate to dryness. The residue is the pure carboxylic acid, ready for amide coupling.

Troubleshooting & Optimization

  • Reagent Purity: Commercial tert-butyl methyl oxalate can hydrolyze over time. If the liquid is cloudy or acidic, purify via rapid distillation or pass through a short plug of neutral alumina before use.

  • Stoichiometry: Always use a slight excess (1.2–1.5 equiv) of the oxalate. Since the oxalate is the electrophile, excess ensures the ketone is fully consumed. The unreacted oxalate (and the tert-butyl alcohol byproduct) are easily removed during workup, unlike unreacted ketone which is difficult to separate from the product.

  • Temperature Control: In Protocol A, if the temperature rises above -50°C during addition, you may observe "double addition" (where the product reacts with another equivalent of enolate). Keep it cold.

References

  • Synthesis of Reagent: Jiang, X. H., Song, L. D., & Long, Y. Q. (2003). Highly Efficient Preparation of Aryl β-Diketo Acids with tert-Butyl Methyl Oxalate. Bioorganic & Medicinal Chemistry Letters.

  • Photoredox Applications: "Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis." Princeton University / NIH.

  • Claisen Mechanism: "Mixed Claisen Condensations." OpenStax Organic Chemistry.

  • Heterocycle Synthesis: "Thiazole and Oxazole Alkaloids: Isolation and Synthesis." Marine Drugs / NIH.

Sources

Application Note: Tert-Butyl Methyl Oxalate (TBMO) in Visible Light Photoredox Catalysis

[1]

Executive Summary

Tert-butyl methyl oxalate (TBMO) has emerged as a high-utility reagent in metallaphotoredox catalysis, specifically designed to address the challenge of generating tertiary alkyl radicals (e.g., tert-butyl radicals) under mild conditions.[1] Unlike traditional peresters or Barton esters, TBMO offers a balance of bench stability and tunable fragmentation kinetics. This guide details the mechanistic basis, experimental protocols, and optimization strategies for utilizing TBMO to construct quaternary carbon centers via dual catalytic systems (Nickel/Iridium).

Introduction & Scientific Rationale

The Challenge of Tertiary Radicals

The installation of tert-butyl groups and other bulky quaternary centers is a "privileged" structural modification in medicinal chemistry, known as the "magic methyl" or "magic alkyl" effect. It improves metabolic stability and potency. However, generating tertiary radicals is thermodynamically difficult due to steric hindrance and the high oxidation potential of corresponding carboxylates.

The Oxalate Solution

TBMO functions as a "modular" radical precursor. While symmetric oxalates (e.g., di-tert-butyl oxalate) exist, the mixed methyl/tert-butyl ester design provides a specific advantage:[1]

  • Differentiation: The methyl ester moiety acts as a stable "handle," while the tert-butyl ester undergoes selective fragmentation.

  • Redox Activation: TBMO is activated via Single Electron Transfer (SET) reduction (or oxidation of its corresponding half-ester salt), triggering a rapid decarboxylation cascade.[1]

  • Kinetics: The rate of decarboxylation for the tert-butoxycarbonyl radical is estimated to be ~500 times faster than that of primary alkoxycarbonyl radicals, ensuring high selectivity for the formation of the tert-butyl radical (

    
    ) over the methyl radical.
    

Mechanistic Insight: The Dual Catalytic Cycle

The efficacy of TBMO relies on a synchronized Metallaphotoredox cycle, typically pairing an Iridium photocatalyst (PC) with a Nickel cross-coupling catalyst.[1]

Pathway Description
  • Photoexcitation: The photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6) is excited by blue light (

    
    ).[1]
    
  • Radical Generation (Reductive or Oxidative Entry):

    • Note: While oxalate salts (Cs-oxalates) are oxidized, neutral diesters like TBMO are typically activated via reductive fragmentation or interaction with a Lewis acid-assisted SET.[1] The reduced TBMO radical anion undergoes

      
      -scission.
      
    • Fragmentation: [tBu-O-CO-CO-OMe]•-

      
      •tBu + CO2 + [MeO-CO-O]-.[1]
      
  • Nickel Cycle Interception: The resulting nucleophilic •tBu radical is trapped by a Ni(0) or Ni(II) species, which then undergoes oxidative addition with an electrophile (e.g., aryl halide or allyl carbonate) and reductive elimination to forge the C–C bond.[1]

Mechanistic Diagram (Graphviz)[1]

PhotoredoxMechanismPC_GroundIr(III) GroundPC_Excited*Ir(III) ExcitedPC_Ground->PC_ExcitedBlue Light (450 nm)PC_ReducedIr(II) ReducedPC_Excited->PC_ReducedSET (Quenching)PC_Reduced->PC_GroundSET to TBMOTBMOTBMO (Substrate)Radical_Anion[TBMO]•-TBMO->Radical_Anion+ e-tBu_Radical•tBu RadicalRadical_Anion->tBu_Radical- CO2- Methyl Oxalate AnionNi_INi(I)-tButBu_Radical->Ni_IRadical CaptureNi_0Ni(0)Ni_0->Ni_ICycle StartNi_IIINi(III) ComplexNi_I->Ni_III+ Electrophile (Ar-X)Ni_III->Ni_0RegenerationProductCoupled ProductNi_III->ProductReductive Elimination

Figure 1: Synergistic Metallaphotoredox cycle utilizing TBMO for tertiary radical generation and cross-coupling.

Experimental Protocols

Synthesis of Tert-Butyl Methyl Oxalate (TBMO)

Self-validating step: This synthesis uses simple precursors and requires no column chromatography if executed carefully, ensuring high purity for radical reactions.

Reagents:

  • Methyl chlorooxoacetate (1.2 equiv)[1]

  • tert-Butanol (1.0 equiv)[1]

  • Pyridine (1.2 equiv)[1]

  • Anhydrous Diethyl Ether (

    
    )[1]
    

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add tert-butanol (26.98 mmol) and pyridine (32.38 mmol) to

    
     (100 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add methyl chlorooxoacetate (32.38 mmol) over 15 minutes. A white precipitate (pyridinium chloride) will form immediately.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

  • Workup: Filter off the solid precipitate. Wash the filtrate with water (

    
     mL) and saturated 
    
    
    (
    
    
    mL).[1]
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expect ~95-99% yield of a colorless oil/solid.

    • QC Check:

      
      H NMR (
      
      
      ) should show a singlet for t-Bu (~1.5 ppm) and a singlet for OMe (~3.9 ppm).
Protocol: Photoredox Allylation using TBMO

This protocol demonstrates the coupling of TBMO with an allyl carbonate to form a quaternary center.

Materials:

  • Radical Source: TBMO (1.5 equiv)[1]

  • Electrophile: Methyl (2-arylallyl) carbonate (1.0 equiv)[1]

  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1-2 mol%)[1][2]

  • Metal Catalyst: Ni(COD)2 (5-10 mol%) + Ligand (e.g., dtbbpy)[1]

  • Base/Additive:

    
     or similar (if required for turnover)
    
  • Solvent: DME/DMF (3:1 ratio) or DMSO (degassed)[1]

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with the Ni catalyst, Ligand, and Photocatalyst.[1] Add the solvent and stir for 10 mins to pre-complex the Nickel species.

  • Substrate Addition: Add the Electrophile and TBMO.

  • Sealing: Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2-3 cm away from a Blue LED lamp (34 W, 450 nm). Use a fan to maintain temperature < 35°C.

  • Monitoring: Irradiate for 24 hours. Monitor consumption of the allyl carbonate by LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography.

Data & Optimization Guide

The following table summarizes optimization parameters for the coupling of TBMO.

ParameterVariationOutcome/Notes
Solvent DMSOExcellent. Stabilizes polar intermediates.
THFPoor. Radical quenching often observed.[1]
DME/DMF (3:1)Good.[1][3] Balances solubility and polarity.
Catalyst Ir(dF(CF3)ppy)2...Optimal. High oxidation potential (

V) matches oxalate activation.[1]
Ru(bpy)3Ineffective.[1] Insufficient reducing power for some cycles.
Oxalate Di-tert-butyl oxalateEffective, but atom economy is lower than TBMO.[1]
TBMO Optimal. Selective fragmentation of t-Bu group.
Light Source 450 nm (Blue)Standard.[1][2]
390 nm (UV)Avoid.[1] Background degradation of Ni catalyst.
Troubleshooting "Self-Validating" Checks:
  • No Reaction? Check the color of the reaction mixture. A persistent dark color usually indicates active Ni(0)/Ni(I) species.[1] If it turns pale yellow or precipitates black solids immediately, the Ni catalyst has crashed out (oxygen poisoning).[1]

  • Low Yield? Ensure TBMO is in excess (1.5 - 2.0 equiv). The tert-butyl radical is volatile and prone to HAT (Hydrogen Atom Transfer) side reactions with solvent.

References

  • Mechanistic Foundation of Oxalate Photoredox

    • Nawrat, C. C., Jamison, C. R., Slutskyy, Y., MacMillan, D. W. C., & Overman, L. E. (2015).[1] Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society.

    • [1]

  • Synthesis and Application of TBMO

    • Bottari, B., et al. (2018).[1] Formation of Allylated Quaternary Carbon Centers via C–O/C–O Bond Fragmentation of Oxalates and Allyl Carbonates. Chemical Science/RSC.[1]

  • General Alkoxycarbonyl Radical Chemistry

    • Zhang, J., & Li, Y. (2021).[1] Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews.

    • [1]

  • Nickel-Photoredox Cross-Coupling Reviews

    • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017).[1] The merger of transition metal and photocatalysis. Nature Reviews Chemistry.[1]

    • [1]

Application Note: High-Purity Isolation of Products from tert-Butyl Methyl Oxalate (TBMO) Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemo-Physical Context

The Utility of tert-Butyl Methyl Oxalate (TBMO)

In medicinal chemistry and lead optimization, tert-butyl methyl oxalate (TBMO) is a privileged reagent used primarily in crossed Claisen condensations . It serves as a "differentiated" oxalate source.

  • The Goal: To introduce an

    
    -keto ester moiety onto a ketone or ester substrate.
    
  • The Mechanism: The reaction relies on the kinetic differentiation between the two ester groups. The sterically unhindered methyl ester functions as the electrophile, attacked by the substrate enolate. The bulky tert-butyl ester remains intact, serving as a protected carboxylic acid that resists immediate hydrolysis or nucleophilic attack.

The Purification Challenge

While the synthesis is elegant, the purification is fraught with stability pitfalls. The product—typically a tert-butyl


-keto ester —presents a "Goldilocks" challenge:
  • Acid Sensitivity: The tert-butyl group is acid-labile. Strong acid workups (e.g., 1M HCl) often lead to decarboxylation or cleavage to the carboxylic acid.

  • Base Sensitivity: The

    
    -protons between the carbonyls are highly acidic (
    
    
    
    ). In the presence of base and alcohols, the product suffers from transesterification (scrambling) or retro-Claisen cleavage.
  • Silica Instability: Standard silica gel is slightly acidic (

    
    ), which can degrade sensitive tert-butyl esters during slow chromatography.
    

Part 2: Reaction Logic & Impurity Profile

Before defining the protocol, we must visualize the reaction mixture composition to understand what we are separating.

DOT Diagram 1: Reaction Pathways & Impurity Generation

TBMO_Reaction_Logic Substrate Substrate (Ketone/Ester) Enolate Enolate Intermediate Substrate->Enolate Deprotonation TBMO TBMO (Reagent) Product_Salt Product Enolate (Li/Na Salt) TBMO->Product_Salt Imp_Sym Impurity: Di-tert-butyl Oxalate (Scrambling) TBMO->Imp_Sym Transesterification (Side Rxn) Base Base (LiHMDS/NaH) Base->Enolate Enolate->Product_Salt Attacks Me-Ester of TBMO Imp_Hyd Impurity: Oxalic Acid Monoester (Hydrolysis) Product_Salt->Imp_Hyd Over-acidification

Figure 1: Mechanistic pathway showing the desired route (solid lines) and potential impurity vectors (dashed lines).

Part 3: Protocols

Protocol A: Quenching & Workup (The Critical Step)

Objective: Protonate the product enolate to the neutral


-keto ester without cleaving the tert-butyl group.

Reagents:

  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or 0.5M Citric Acid.
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Avoid Dichloromethane (DCM)  if emulsions are likely, though DCM is acceptable for solubility.
    

Step-by-Step Methodology:

  • Cooling: Place the reaction vessel (containing the crude enolate mixture) in an ice bath (

    
    ).
    
    • Reasoning: Neutralization is exothermic. Heat promotes acid-catalyzed cleavage of the

      
      -butyl ester.
      
  • The "Buffered" Quench:

    • Add the cold Quench Buffer dropwise with vigorous stirring.

    • Target pH: Monitor the aqueous layer pH. Stop when

      
      .
      
    • Warning: Do NOT use concentrated HCl or

      
      . The local concentration of strong acid will instantly cleave the 
      
      
      
      -butyl group to isobutylene and carboxylic acid [1].
  • Phase Separation:

    • Transfer to a separatory funnel. Extract with EtOAc (

      
       reaction volume).
      
    • Wash combined organics with Brine (

      
      ) to remove residual oxalates.
      
  • Drying:

    • Dry over anhydrous

      
      .
      
    • Note: Avoid

      
       for highly sensitive compounds as it is slightly Lewis acidic.
      
  • Concentration:

    • Concentrate in vacuo at a bath temperature

      
       .
      
    • Reasoning:

      
      -keto esters are thermally unstable and can undergo decarboxylation if overheated.
      
Protocol B: Purification via Flash Chromatography

Objective: Isolate the product from unreacted starting material and symmetrical oxalate byproducts.

Stationary Phase: Silica Gel (Standard 40-63


).
Mobile Phase:  Hexanes / Ethyl Acetate.

Crucial Constraint: NEVER use Methanol (MeOH) in the eluent.

  • Causality: In the presence of silica (mildly acidic), MeOH can transesterify the tert-butyl ester to a methyl ester, destroying your product selectivity [2].

Step-by-Step Methodology:

  • TLC Method Development:

    • Spot the crude. Elute with 10% EtOAc in Hexanes.

    • Stain with Ferric Chloride (

      
      ) .
      
    • Diagnostic:

      
      -keto esters form a characteristic purple/red complex  with 
      
      
      
      due to enol coordination. This distinguishes the product from non-enolizable impurities.
  • Column Preparation:

    • If the product was unstable during TLC (streaking or decomposition), add 1% Triethylamine (

      
      )  to the column packing solvent to neutralize silica acidity.
      
  • Elution Gradient:

    • Start: 100% Hexanes (to elute unreacted TBMO or non-polar byproducts).

    • Gradient: 0%

      
       20% EtOAc over 10 column volumes (CV).
      
    • Note: tert-Butyl esters are generally more lipophilic (run faster) than their methyl ester counterparts.

  • Fraction Analysis:

    • Pool fractions containing the

      
      -active spot.
      
    • Evaporate solvent immediately; do not leave the product dissolved in slightly acidic silica-slurry for prolonged periods.

Part 4: Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityRisk FactorMechanism of Failure
Methanol / Ethanol FORBIDDEN HighTransesterification (scrambling of esters).
Ethyl Acetate ExcellentLowN/A (Standard eluent).
Dichloromethane GoodLowMay cause emulsions during workup.
Acetone PoorMediumDifficult to remove; interferes with UV detection.
Water (Acidic pH < 2) FORBIDDEN HighHydrolysis of

-butyl ester (cleavage).
DOT Diagram 2: Purification Decision Tree

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (FeCl3 Stain) Crude->TLC Decision Is Product Stable on Silica? TLC->Decision Std_Col Standard Flash Column (Hex/EtOAc) Decision->Std_Col Yes (No Streaking) Buf_Col Buffered Flash Column (Hex/EtOAc + 1% Et3N) Decision->Buf_Col No (Streaking/Decomp) No_MeOH CRITICAL CHECK: Ensure NO Methanol Std_Col->No_MeOH Buf_Col->No_MeOH Final Pure t-Butyl Beta-Keto Ester No_MeOH->Final

Figure 2: Decision matrix for selecting chromatography conditions based on compound stability.

Part 5: References

  • Organic Syntheses, Coll. Vol. 9, p. 58 (1998). Preparation of tert-Butyl Esters and their Stability. [Link] (Validates the acid-sensitivity of tert-butyl esters and proper workup conditions).

  • Otera, J. Transesterification. Chemical Reviews, 1993, 93(4), 1449–1470. [Link] (Authoritative review on ester exchange mechanisms, supporting the exclusion of methanol).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. Chapter 21: Formation of Enolates. (Textbook grounding for the pKa values and Claisen condensation mechanism).

  • Taber, D. F., et al. Synthesis of beta-Keto Esters.[1] Journal of Organic Chemistry, 1995. [Link] (Specific protocols regarding hydride-mediated condensations).

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in enolate oxalylation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Failure

Low conversion in enolate oxalylation (the reaction of a ketone/ester enolate with a dialkyl oxalate) is rarely a failure of the reagents themselves. It is almost exclusively a failure to manage the thermodynamic sink or a loss of product during the workup .

Unlike a standard alkylation, this reaction is a Claisen-type condensation . It is reversible.[1] The reaction does not proceed to completion because the C-C bond formation is favorable; it proceeds because the final product (a 1,3-dicarbonyl) is highly acidic (


) and is immediately deprotonated by the base to form a stable enolate salt.

The Golden Rule: If you do not generate the stable enolate salt of the product, the equilibrium will revert to starting materials.

Diagnostic Visualizer: The Reaction Pathway

Before troubleshooting, verify your mental model against the actual mechanism. The "Sink" step is where yields are secured.

OxalylationMechanism Substrate Ketone/Ester (Starting Material) Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (NaOEt / LDA) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate (Electrophile) Oxalate->Tetrahedral ProductNeutral 1,3-Dicarbonyl (Neutral Product) Tetrahedral->ProductNeutral - EtO⁻ (Reversible) ProductSalt STABLE SINK (Enolate Salt) ProductNeutral->ProductSalt Deprotonation by Base (IRREVERSIBLE DRIVING FORCE) Workup Acidic Workup (Critical Step) ProductSalt->Workup Quench

Figure 1: The mechanistic pathway.[2][3] Note that the step from 'ProductNeutral' to 'ProductSalt' is the thermodynamic sink that drives the reaction. Without this, the reaction reverses.

Troubleshooting Module: Low Conversion & Yield

Scenario A: "The reaction stalls at 50% conversion."

Diagnosis: Insufficient Base Stoichiometry. The Science: As shown in Figure 1, the product consumes the base. The product (


-keto ester) is more acidic than the starting alcohol/ketone.[3] Therefore, the base is not catalytic. It is a reagent.[3]
  • The Fix: You need at least 1.0 equivalent of base to form the enolate, plus an additional amount to neutralize the acidic product.

  • Protocol Adjustment: Use 1.1 to 1.2 equivalents of base relative to the limiting reagent. If using NaOEt, ensure the ethanol is anhydrous; water destroys the base and kills the stoichiometry.

Scenario B: "I see the product on TLC, but it vanishes after workup."

Diagnosis: Retro-Claisen Condensation (Cleavage). The Science: The 1,3-dicarbonyl product is unstable toward nucleophiles (like hydroxide or ethoxide) at high temperatures. If you quench with water while the reaction is still hot or basic, the hydroxide attacks the ketone carbonyl, cleaving the C-C bond you just made.

  • The Fix: Acidic Quench at Low Temp.

  • Protocol Adjustment:

    • Cool the reaction mixture to 0°C.

    • Pour the reaction mixture into a stirred solution of dilute acetic acid or HCl/Ice. Do not add water to the reaction.

    • Keep the pH < 7 during the initial phase of the workup.

Scenario C: "Multiple spots/Regioisomers are forming."

Diagnosis: Kinetic vs. Thermodynamic Control failure. The Science: Unsymmetrical ketones have two enolization sites.[4]

  • Thermodynamic Enolate (More Substituted): Favored by weak bases (NaOEt) at higher temperatures (Reflux).

  • Kinetic Enolate (Less Substituted): Favored by strong, bulky bases (LDA, LiHMDS) at low temperatures (-78°C).[4]

  • The Fix: Select the base matching your desired isomer.

Table 1: Base Selection Matrix

Desired PositionRecommended BaseTemperatureSolventMechanism
Less Substituted (

-methyl)
LDA or LiHMDS-78°CTHFKinetic Control (Fastest proton removal)
More Substituted (

-methylene)
NaOEt or NaH0°C to RefluxEtOH or THFThermodynamic Control (Most stable alkene)

Deep Dive Protocol: The "Inverse Addition" Technique

For difficult substrates where self-condensation (Aldol) competes with oxalylation, standard addition (adding oxalate to enolate) often fails. The local concentration of enolate is too high, leading to polymerization.

The Solution: Inverse Addition.

Step-by-Step Protocol:

  • Prepare the Enolate:

    • Flask A: Dissolve ketone (1.0 equiv) in dry THF. Add base (e.g., LDA, 1.1 equiv) at -78°C. Stir for 30-60 mins to ensure complete enolization.

  • Prepare the Electrophile:

    • Flask B: Dissolve Diethyl Oxalate (1.2 - 1.5 equiv) in dry THF. Cool to -78°C.[4]

  • The Transfer (Critical):

    • Cannulate (transfer via double-ended needle) the Enolate (Flask A) dropwise into the Oxalate (Flask B) .

    • Why? This ensures the enolate always encounters an excess of electrophile (oxalate), preventing it from reacting with itself or another ketone molecule.

  • The Warming:

    • Allow to warm to 0°C or RT slowly. Monitor by TLC.

  • The Quench:

    • Pour into ice-cold 1M HCl. Extract immediately with EtOAc.

FAQ: Rapid Fire Solutions

Q: Can I use NaH (Sodium Hydride) instead of NaOEt? A: Yes, and often it is better. NaH generates


 gas, which leaves the system, making the enolate formation irreversible. However, NaH is a strong base and can cause reduction if not handled carefully. It is excellent for thermodynamic enolates.[5]

Q: My product is an oil that won't crystallize. How do I purify it? A: 1,3-dicarbonyls chelate metals strongly. Often, the "oil" is a mixture of the enol and keto tautomers.

  • Tip: Run a Copper Chelate purification. Shake the crude oil with saturated Copper(II) Acetate. The product will precipitate as a solid copper complex. Filter, wash, and then decompose the complex with dilute sulfuric acid to release the pure ligand (product).

Q: Why use Diethyl Oxalate vs. Oxalyl Chloride? A: Oxalyl chloride is too reactive for direct enolate acylation; it often leads to double-addition or polymerization. Diethyl oxalate is "soft" enough to stop at the mono-acylated stage (the


-keto ester).

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure point.

TroubleshootingTree Start Start: Low Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes, SM Recovered CheckSM->YesSM NoSM No, Complex Mixture CheckSM->NoSM CheckWater Was solvent dry? YesSM->CheckWater CheckWorkup Workup pH? NoSM->CheckWorkup Dry Yes CheckWater->Dry Wet No -> Dry Solvent CheckWater->Wet CheckBase Base Stoichiometry? Dry->CheckBase LowBase < 1.2 equiv -> Increase Base CheckBase->LowBase HighBase > 1.2 equiv -> Check Enolization Time CheckBase->HighBase BasicWorkup Basic/Hot -> Retro-Claisen Use Acidic Quench CheckWorkup->BasicWorkup AcidicWorkup Acidic -> Check Side Reactions CheckWorkup->AcidicWorkup SideRxn Inverse Addition Required (Prevent Self-Aldol) AcidicWorkup->SideRxn

Figure 2: Logical decision tree for diagnosing experimental failures.

References

  • Mechanism & Thermodynamics

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[6] (Chapter on Carbonyl Condensation).

    • BenchChem. (n.d.). Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from

  • Kinetic vs.

    • H.O.[7][8] House, Modern Synthetic Reactions, 2nd ed., W. A. Benjamin, Menlo Park, CA, 1972.

    • Master Organic Chemistry.[1] (2022).[1][4][5][6][9][10] Kinetic vs Thermodynamic Enolates. Retrieved from

  • Retro-Claisen & Workup

    • Organic Chemistry Portal.[11] (n.d.). Claisen Condensation. Retrieved from

    • RSC Advances. (2014). Sequential Michael addition/retro-Claisen condensation. Retrieved from

Sources

Preventing hydrolysis of tert-butyl methyl oxalate during workup.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Hydrolysis of tert-Butyl Methyl Oxalate

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary: The Stability Paradox

tert-Butyl methyl oxalate presents a classic "Scylla and Charybdis" challenge in organic synthesis. You are managing two ester functionalities with diametrically opposed stability profiles on a highly activated oxalate core.

  • The tert-Butyl Ester: Highly resistant to nucleophilic attack (base) due to steric bulk but extremely labile to acid (cleaves via

    
     mechanism to isobutylene and acid).
    
  • The Methyl Ester: Relatively stable to acid but highly susceptible to nucleophilic attack (base) due to minimal steric hindrance.

  • The Oxalate Core: The adjacent carbonyl groups (

    
    ) exert a strong electron-withdrawing effect, making both ester carbonyls significantly more electrophilic—and thus more prone to hydrolysis—than their aliphatic counterparts (e.g., acetates).
    

The Core Directive: To isolate this molecule intact, you must maintain a strict "Neutral-Cold-Fast" operational window. The pH must remain between 6.5 and 7.5, the temperature near 0°C, and aqueous contact time minimized.

Troubleshooting Guide & FAQs

Q1: I observed the formation of oxalic acid mono-methyl ester (loss of the tert-butyl group) after silica gel chromatography. Why?

Diagnosis: Acid-catalyzed cleavage on the stationary phase. Mechanism: Silica gel is naturally slightly acidic (pH ~5–6). For a standard ester, this is negligible. However, the tert-butyl carbocation is stable enough that even weak surface acidity can trigger the cleavage of the tert-butyl ester, releasing isobutylene gas. Solution:

  • Buffer the Silica: Pre-treat your silica gel column with 1–2% triethylamine (Et3N) in your eluent solvent (e.g., Hexanes/EtOAc). This neutralizes surface silanol groups.

  • Switch Stationary Phase: Use neutral alumina instead of silica gel.

  • Avoid Chromatography: If possible, purify via vacuum distillation (if liquid) or recrystallization (if solid), though thermal instability may limit distillation.

Q2: My crude NMR shows a significant amount of tert-butyl oxalic acid (loss of the methyl group). I used 1M NaOH to remove unreacted acid. What went wrong?

Diagnosis: Base-catalyzed saponification (Hydrolysis).[1] Mechanism: The methyl ester is the "soft target" for nucleophiles. While tert-butyl esters resist base, the methyl ester on an activated oxalate core hydrolyzes roughly 100–1000x faster than a methyl acetate. Even "standard" washes (1M NaOH or sat. Na2CO3) can hydrolyze the methyl group within minutes at room temperature. Solution:

  • Change the Base: Never use hydroxide bases. Use saturated Sodium Bicarbonate (NaHCO₃) .[1][2] It is basic enough to neutralize mineral acids but generally too weak to rapidly saponify the methyl ester at low temperatures.

  • Temperature Control: Perform the wash at 0°C . Hydrolysis rates drop significantly at lower temperatures.

Q3: The product decomposes upon rotary evaporation. I see isobutylene gas evolution (bubbling) and a solid residue.

Diagnosis: Thermal decomposition catalyzed by trace acid. Mechanism: If the organic layer was not perfectly neutralized, trace acid (e.g., HCl from an acid chloride step) concentrates during evaporation. As the volume decreases, the acid concentration spikes, and the heat from the water bath triggers the autocatalytic cleavage of the tert-butyl group. Solution:

  • Azeotropic Drying: Ensure the organic phase is dried thoroughly over anhydrous

    
     to remove acidic water droplets.
    
  • Bath Temperature: Keep the water bath < 30°C .

  • Acid Scavenger: Add a trace amount of toluene (azeotrope) or a drop of Et3N before concentration if the compound is not base-sensitive (though for this specific molecule, strict neutrality is better).

The "Gold Standard" Workup Protocol

This protocol is designed to be self-validating. At each step, you are checking for the conditions that cause degradation.

Scenario: You have synthesized tert-butyl methyl oxalate (e.g., via reaction of methyl chlorooxoacetate with tert-butanol and pyridine).

Step-by-Step Methodology:

  • Quenching (The Critical Moment):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Do NOT pour into water. Instead, pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution .

    • Why: This immediately neutralizes HCl/acid byproducts without exposing the methyl ester to high pH.

  • Extraction:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for its lower boiling point (easier removal).

    • Validation: Check the pH of the aqueous layer.[3] It should be ~8 (bicarbonate buffer range). If < 7, add more solid NaHCO₃ until bubbling stops.

  • Washing (The "Fast" Phase):

    • Wash the organic layer once with cold brine.

    • Crucial: Do not let the layers sit.[1] Separate immediately. Prolonged contact with even mild aqueous base can initiate hydrolysis.

  • Drying:

    • Dry over Anhydrous Sodium Sulfate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) .[4]
      
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes be slightly Lewis acidic. 
      
      
      
      is neutral and slower, but safer.
  • Concentration:

    • Filter off the drying agent.[2]

    • Evaporate solvent under reduced pressure.[2] Bath temperature must not exceed 30°C.

Data Table: Stability Limits

ParameterSafe RangeDanger Zone (Hydrolysis Risk)
pH 6.5 – 7.5< 4 (t-Bu cleavage) or > 9 (Me hydrolysis)
Temperature -20°C to 25°C> 40°C (Thermal elimination of t-Bu)
Water Contact < 15 mins> 1 hour (Autocatalytic hydrolysis)
Purification Neutral Alumina / Et3N-SilicaStandard Acidic Silica Gel

Visualizing the Stability Pathways

The following diagram illustrates the competing hydrolysis pathways and the narrow operational window required for success.

G Target tert-Butyl Methyl Oxalate (Target Molecule) AcidPath Acidic Conditions (pH < 4, Silica, Heat) Target->AcidPath Exposed to BasePath Basic Conditions (pH > 9, NaOH) Target->BasePath Exposed to TBu_Cleavage Cleavage of t-Butyl Group (Isobutylene + Mono-Methyl Oxalate) AcidPath->TBu_Cleavage E1 Elimination Me_Hydrolysis Hydrolysis of Methyl Group (Methanol + Mono-t-Butyl Oxalate) BasePath->Me_Hydrolysis Saponification SafeZone Safe Workup Zone (0°C, pH 7-8, NaHCO3) SafeZone->Target Preserves

Caption: Stability Analysis of tert-Butyl Methyl Oxalate showing competing degradation pathways.

Workflow: The "Neutral-Cold-Fast" Protocol

Workup Start Crude Reaction Mixture (Contains Acid/Catalyst) Quench Quench: Pour into Ice-Cold Sat. NaHCO3 Start->Quench Extract Extract: Cold DCM or EtOAc (Keep T < 5°C) Quench->Extract CheckPH Validation: Check Aqueous pH (Target: pH ~8) Extract->CheckPH CheckPH->Quench pH < 7 (Add more NaHCO3) Dry Dry Organic Layer: Anhydrous Na2SO4 CheckPH->Dry pH OK Evap Concentrate: Vac < 30°C Dry->Evap Final Isolated Product tert-Butyl Methyl Oxalate Evap->Final

Caption: Optimized workup workflow emphasizing pH validation and temperature control.

References

  • Organic Syntheses. (1941). Methyl Oxalate.[5] Organic Syntheses, Coll. Vol. 2, p.414.

  • Niwayama, S. (2022).[6] Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances.

  • BenchChem. (2025).[1][2] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • O'Neil, A. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for stability profiles of t-butyl vs methyl esters).

Sources

Challenges in the purification of β-diketo esters from tert-butyl methyl oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Synthesis & Purification of tert-Butyl 2,4-Dioxoalkanoates Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

This guide addresses the specific challenges encountered when reacting methyl ketones with tert-butyl methyl oxalate to synthesize


-diketo esters  (specifically tert-butyl 2,4-dioxoalkanoates).

While this reaction is a standard crossed Claisen condensation, the asymmetry of the oxalate reagent and the lability of the tert-butyl group introduce three critical failure modes:

  • Transesterification: Unwanted exchange of the tert-butyl group for a methyl group.

  • Decarboxylation: Acid-catalyzed loss of the ester moiety during workup.

  • Tautomeric Streaking: Poor resolution during silica chromatography due to keto-enol equilibrium.

Module 1: Critical Reaction Parameters

The Chemistry of the Failure Modes

To troubleshoot effectively, one must understand the competing pathways. The desired reaction utilizes the methyl ester of tert-butyl methyl oxalate as the electrophile (due to lower steric hindrance) and methoxide as the leaving group.

Reaction Logic & Pitfalls

Figure 1: Reaction pathways showing the target product and the two primary degradation routes.

Reagent Selection Table
ParameterRecommendationScientific Rationale
Base LiHMDS or NaOtBu Strong, bulky bases minimize nucleophilic attack on the ester. Avoid NaOMe if possible to reduce transesterification risk.
Solvent THF or MTBE Aprotic solvents prevent solvent-mediated transesterification (unlike MeOH).
Temperature -78°C to 0°C Kinetic control is essential. The tert-butyl ester is sterically protected but will exchange at elevated temperatures.
Quench Citric Acid (aq) Strong mineral acids (HCl, H₂SO₄) will cleave the tert-butyl group immediately.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows a mixture of tert-butyl and methyl esters."

Diagnosis: Transesterification.[1][2][3] You likely generated methoxide (MeO⁻) as the leaving group during the reaction, which then attacked the tert-butyl ester of your product. This is an equilibrium process driven by heat or high concentrations of methoxide.

Corrective Protocol:

  • Switch Solvent: Do not use methanol. Use THF.

  • Lower Temperature: Maintain the reaction at 0°C or below. Transesterification has a higher activation energy than the initial Claisen condensation.

  • Sacrificial Electrophile: Use a slight excess (1.2–1.5 eq) of tert-butyl methyl oxalate.

  • Base Match: If you must use an alkoxide base, use Sodium tert-butoxide (NaOtBu) . Although the reaction generates MeO⁻ as a byproduct, starting with tBuO⁻ shifts the equilibrium away from the methyl ester.

Issue 2: "I lost the ester group entirely; I only isolated the ketone."

Diagnosis: Acid-Catalyzed Decarboxylation.


-keto esters with tert-butyl groups are essentially "masked" acids. If exposed to pH < 3, the t-butyl group cleaves via an E1 mechanism (releasing isobutylene), yielding the 

-keto acid, which spontaneously decarboxylates at room temperature.

Corrective Protocol:

  • Avoid HCl: Never use 1M HCl for workup.

  • Buffer Solution: Quench the reaction with 10% aqueous Citric Acid or Saturated Ammonium Chloride .

  • pH Target: Aim for a workup pH of 4–5. This is acidic enough to protonate the enolate (moving it to the organic layer) but mild enough to preserve the t-butyl ester.

Issue 3: "The product streaks badly on silica gel columns."

Diagnosis: Keto-Enol Tautomerism.


-diketo esters exist in equilibrium between the diketo and enol forms. The enol form is acidic and binds strongly to the silanols on the silica gel, causing "tailing" or streaking.

Corrective Protocol:

  • Acidify the Eluent: Add 0.1% to 1% Acetic Acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH). This suppresses the ionization of silanols and keeps the compound in a protonated state.

  • Use the Copper Method: See Module 3 below.

Module 3: The Copper Chelation Purification Protocol

When chromatography fails or scale is large, the "Copper Acetate Shake" is the gold standard for purifying


-dicarbonyls. It exploits the high affinity of 

-diketo esters for Cu(II) ions to form a neutral, lipophilic complex, leaving impurities behind.
Workflow Diagram

Figure 2: The Copper Chelation Protocol for isolating


-dicarbonyls from complex mixtures.
Step-by-Step Protocol
  • Complex Formation: Dissolve the crude reaction residue in diethyl ether or dichloromethane. Add an equal volume of saturated aqueous Copper(II) Acetate . Shake vigorously in a separatory funnel. The organic layer (or precipitate) usually turns deep green or blue.

  • Isolation:

    • If a solid forms: Filter the green solid. This is the pure copper enolate. Wash it with cold ether and water to remove non-chelating impurities.

    • If no solid forms: The complex is soluble in the organic layer.[4] Wash the organic layer 2x with water to remove impurities, then separate.

  • Decomplexation: Suspend the solid (or take the organic layer) and add cold 10% Sulfuric Acid (or 1M Citric Acid if extremely acid-sensitive). Shake until the green color disappears and the aqueous layer turns blue (Cu²⁺ returns to water).

  • Final Extraction: The organic layer now contains the purified

    
    -diketo ester. Dry over MgSO₄ and concentrate.
    

References

  • Claisen Condensation Mechanism & Transesterification Risks

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
    • Topic: General mechanism and side reactions in ester condensations.[1]

  • Synthesis of

    
    -Keto Esters via tert-Butyl Methyl Oxalate: 
    
    • Taber, D. F.; et al. "Synthesis of

      
      -Keto Esters." J. Org.[5] Chem.2005 , 70, 2851.[5]
      
    • Relevance: Discusses regioselectivity and conditions for crossed Claisen condens
  • Copper Chelation Purification Method: Reid, E. E. "The separation of mixtures of -diketones." J. Am. Chem. Soc.1950, 72, 2853. Relevance: Foundational text on using copper salts to purify 1,3-dicarbonyls.
  • Acid Sensitivity of tert-Butyl Esters: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. Relevance: Protocols for cleavage and stability of t-butyl esters.
  • Chromatography of Tautomeric Compounds: Reich, H. J. "Chromatography of Acidic/Tautomeric Compounds." University of Wisconsin-Madison Chemistry Database. Relevance: Techniques for buffering silica gel.

Sources

Best practices for setting up moisture-sensitive reactions with tert-butyl methyl oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBMO-SOP-001 Status: Active Priority: High (Moisture/Nucleophile Sensitive) Assigned Specialist: Senior Application Scientist

Introduction: The "Silent Killer" in Oxalate Chemistry

Welcome to the technical support hub for tert-butyl methyl oxalate (TBMO). This reagent is a cornerstone in the synthesis of heterocycles and pharmaceutical intermediates (e.g., 1,3-dicarbonyls via Claisen condensation).

The Core Challenge: TBMO possesses two distinct ester functionalities with vastly different steric profiles. The methyl ester is highly electrophilic and kinetically accessible, while the tert-butyl ester acts as a bulky, acid-labile directing/protecting group. The Failure Mode: Users frequently encounter low yields or "scrambled" products. This is rarely due to the reagent's quality but rather two specific operator errors:

  • Moisture Ingress: Hydrolysis of the methyl ester generates oxalic acid derivatives that quench the stoichiometric base required for enolate formation.

  • Unintended Transesterification: Using incompatible alkoxide bases leads to the loss of the tert-butyl group.

This guide provides the rigorous "Dry Chain" protocols required to handle TBMO effectively.

Module 1: The "Dry Chain" Preparation

Before opening the reagent bottle, you must establish a moisture-free environment. TBMO hydrolysis is autocatalytic in the presence of acidic byproducts; even trace water can initiate a cascade failure.

Solvent & Glassware Standards
ComponentRequirementTechnical Rationale
THF / Et₂O < 10 ppm H₂OEthers are hygroscopic. Wet solvent hydrolyzes TBMO to acidic mono-oxalates, killing the base (LDA/LiHMDS).
Glassware Oven-dried (120°C, >4h)Surface-adsorbed water on glass is sufficient to degrade millimolar quantities of reagent.
Inert Gas Argon (preferred) or N₂Argon is heavier than air, providing a better "blanket" for the liquid reagent during transfers.
Syringes Gas-tight, purged 3xStandard plastic syringes may leach plasticizers or allow air diffusion; glass/gas-tight is mandatory.
Reagent Handling Protocol
  • State: TBMO is typically a liquid or low-melting solid.

  • Storage: Store at 2–8°C under inert atmosphere.

  • Warming: Allow the sealed container to reach room temperature before opening. Opening a cold bottle induces immediate condensation of atmospheric moisture, ruining the remaining stock.

Module 2: Experimental Protocol (Claisen Condensation)

This protocol outlines the use of TBMO as an electrophile to synthesize a


-keto ester, preserving the tert-butyl group.

Objective: Reaction of Enolizable Ketone (A) + TBMO (B)


tert-Butyl 2,4-dioxoalkanoate.
Step-by-Step Workflow
  • Enolate Generation (The Nucleophile):

    • Charge a flame-dried Schlenk flask with dry THF and the ketone substrate.

    • Cool to -78°C (acetone/dry ice bath).

    • Add LiHMDS (Lithium Hexamethyldisilazide) or LDA dropwise.

    • Why? We use a non-nucleophilic strong base. Using NaOMe would attack the TBMO and swap the tert-butyl group for a methyl group (transesterification).

    • Stir for 30–60 mins to ensure complete deprotonation.

  • TBMO Addition (The Electrophile):

    • Add TBMO (1.1 – 1.2 equivalents) neat or as a solution in dry THF.

    • Note: Add slowly to maintain low temperature. The methyl ester of TBMO is highly reactive; keeping the temp low prevents side reactions.

  • The "Warm Up" (Critical Control Point):

    • Allow the reaction to warm slowly to 0°C or RT over 2–4 hours.

    • Monitoring: TLC or GC-MS. Look for the disappearance of the ketone.

  • Quenching:

    • Quench with saturated aqueous NH₄Cl or dilute acetic acid.

    • Warning: Do NOT use strong mineral acids (HCl/H₂SO₄) and heat during workup, or you will cleave the acid-sensitive tert-butyl ester, resulting in decarboxylation.

Visualizing the Base Selection Logic

BaseSelection Start Select Base for TBMO Reaction Q1 Do you need to keep the tert-Butyl group? Start->Q1 Q2 Is your substrate sterically hindered? Q1->Q2 Yes (Must preserve) OptionC AVOID: NaOMe, NaOEt (Causes Transesterification) Q1->OptionC No (I don't care) OptionA USE: LiHMDS, LDA, or NaH (Non-nucleophilic) Q2->OptionA Yes (Hindered) OptionB USE: KOtBu (Matches the ester) Q2->OptionB No (Open)

Figure 1: Decision matrix for selecting a base when reacting with tert-butyl methyl oxalate. Green indicates the safest path for product integrity.

Module 3: Troubleshooting & FAQs

Q1: I isolated the product, but the tert-butyl group is gone, and I have a methyl ester instead. What happened?

Diagnosis: Transesterification. Cause: You likely used Sodium Methoxide (NaOMe) or generated methoxide in situ. Even if you used NaH, if your solvent contained significant methanol impurities, methoxide was generated. Solution: Switch to a non-nucleophilic base (LiHMDS/LDA) or match the base to the ester you want to keep (Potassium tert-butoxide, KOtBu).

Q2: The reaction turned into a solid gel and stirring stopped.

Diagnosis: Enolate aggregation or polymerization. Cause: Oxalate enolates can form insoluble aggregates in non-polar solvents, or the high concentration led to oligomerization. Solution:

  • Dilute the reaction (0.1 M – 0.2 M is standard).

  • Add a co-solvent like DMPU or HMPA (carefully) to break up lithium aggregates.

Q3: My yield is <10%, and I see a white precipitate before quenching.

Diagnosis: Moisture kill. Cause: The white precipitate is likely Lithium Oxalate or Sodium Oxalate. Moisture hydrolyzed the TBMO, creating oxalic acid, which immediately protonated your enolate (quenching it) and precipitated as a salt. Solution: Re-dry your THF (distill over Na/Benzophenone or use activated molecular sieves). Verify the inert atmosphere line is not leaking.

Q4: Can I distill TBMO to purify it?

Answer: Proceed with extreme caution. Mixed oxalates can disproportionate (scramble) at high temperatures. It is safer to use it as supplied or purify via rapid column chromatography on neutral silica if absolutely necessary, though hydrolysis on silica is a risk.

Module 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways that dictate the success or failure of the experiment.

ReactionPathways TBMO tert-Butyl Methyl Oxalate (TBMO) AttackMethyl Attack at Methyl Ester (Fastest) TBMO->AttackMethyl Hydrolysis Hydrolysis (Acid Formation) TBMO->Hydrolysis Transest Transesterification (Scrambling) TBMO->Transest Enolate Ketone Enolate (Nucleophile) Enolate->AttackMethyl Moisture Trace Water (Contaminant) Moisture->Hydrolysis WrongBase Methoxide Base (Wrong Choice) WrongBase->Transest Product Target Product (beta-Keto t-Butyl Ester) AttackMethyl->Product Workup Dead Quenched Enolate (No Reaction) Hydrolysis->Dead Protonates Enolate WrongProd Methyl Ester Product (Impurity) Transest->WrongProd

Figure 2: Competitive pathways. Success depends on eliminating moisture and selecting the correct base to avoid the red and yellow paths.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Thermodynamic and Kinetic Control; Discusses ester enolate chemistry).

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Mechanistic insights into base-catalyzed ester exchange).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying solvents and handling hygroscopic esters).

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (SOP for Schlenk lines and syringe transfers).

Sources

Validation & Comparative

Advanced Claisen Architectures: Tert-Butyl Methyl Oxalate vs. Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for High-Fidelity Acylation

Executive Summary

In the synthesis of


-diketo esters  (2,4-dioxoalkanoates)—critical pharmacophores for pyrazole, isoxazole, and triazole drug candidates—the choice of acylating agent dictates the downstream processing efficiency.
  • Dimethyl Oxalate (DMO): The industry standard. It is cost-effective and atom-efficient but suffers from chemoselectivity issues (bis-acylation) and requires harsh hydrolytic conditions (saponification) that can degrade sensitive substrates.

  • Tert-Butyl Methyl Oxalate (t-Bu-Me Oxalate): The high-precision alternative. It leverages differential leaving group lability (OMe > OtBu) to direct regioselective acylation. The resulting tert-butyl ester allows for acid-labile deprotection (e.g., TFA, HCl) or thermal decarboxylation, bypassing the need for aqueous base and preserving chiral centers or base-sensitive moieties.

This guide details the mechanistic advantages of the mixed oxalate system and provides a comparative experimental framework.

Mechanistic Insight: The "Mixed Oxalate" Advantage

The superiority of tert-butyl methyl oxalate lies in its asymmetry. In a Claisen condensation with a ketone enolate, the reagent presents two electrophilic sites. However, steric hindrance and electronic activation create a hierarchy of reactivity.

Chemoselectivity & Leaving Group Hierarchy
  • Site of Attack: The methyl ester carbonyl is less sterically hindered than the tert-butyl ester carbonyl.

  • Leaving Group Ability: Methoxide (OMe⁻) is a superior leaving group compared to tert-butoxide (OtBu⁻) in this context due to the steric bulk of the tetrahedral intermediate formed at the tert-butyl site, which disfavors attack there.

  • Outcome: The enolate selectively attacks the methyl ester, displacing methanol and yielding the

    
    -diketo tert-butyl ester .
    
Pathway Visualization

G Enolate Ketone Enolate (Nucleophile) TS Tetrahedral Intermediate (Steric Control) Enolate->TS Attacks Methyl Carbonyl (Less Hindered) Reagent Tert-Butyl Methyl Oxalate (Asymmetric Electrophile) Reagent->TS Product Tert-Butyl 2,4-Dioxoalkanoate (Target Scaffold) TS->Product Collapse Byproduct Methanol (Leaving Group) TS->Byproduct Expulsion of OMe

Figure 1: Mechanistic pathway showing the selective attack of the enolate on the methyl ester of the mixed oxalate reagent.

Performance Comparison

The following data summarizes the operational differences observed in the synthesis of a model pharmaceutical intermediate (e.g., a pyrazole precursor).

FeatureDimethyl Oxalate (DMO)Tert-Butyl Methyl Oxalate
Primary Product Methyl 2,4-dioxoalkanoateTert-butyl 2,4-dioxoalkanoate
Selectivity Moderate (Risk of bis-acylation on symmetric ketones)High (Steric bulk protects distal ester)
Deprotection Mode Saponification (LiOH/NaOH)Acidolysis (TFA/HCl) or Thermolysis
Substrate Compatibility Poor for base-sensitive groups (lactones, epoxides)Excellent for base-sensitive groups
Workup Complexity High (Acidification of aqueous salt required)Low (Volatile byproduct removal)
Yield (Typical) 65–75%85–92%

Experimental Protocols

Protocol A: Standard Acylation with Dimethyl Oxalate (Baseline)

Best for simple, robust substrates where base stability is not a concern.

  • Enolization: To a solution of ketone (10 mmol) in anhydrous MeOH (20 mL) at 0°C, add NaOMe (11 mmol, 25% w/w in MeOH) dropwise. Stir for 30 min.

  • Acylation: Add Dimethyl Oxalate (12 mmol) in one portion.

  • Reaction: Warm to room temperature and stir for 4–16 hours. (Monitor by TLC/LCMS for disappearance of ketone).

  • Workup: The reaction mixture often precipitates the sodium enolate salt.

    • Option 1: Filter the solid salt, wash with ether, and suspend in dilute HCl to liberate the free diketo ester.

    • Option 2: Quench with 1N HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization or Flash Chromatography (Hex/EtOAc).

Protocol B: High-Fidelity Acylation with Tert-Butyl Methyl Oxalate

Required for complex drug intermediates or when mild deprotection is needed.

Reagent Preparation (In-situ): Note: While commercially available, t-Bu-Me Oxalate can be prepared via transesterification of Methyl Oxalyl Chloride with t-BuOH and Pyridine.

Step-by-Step Synthesis:

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) or NaH to prevent nucleophilic scrambling of the mixed ester. Do not use methoxide or tert-butoxide.

  • Enolization:

    • Charge a flame-dried flask with ketone (10 mmol) and anhydrous THF (50 mL).

    • Cool to -78°C.

    • Add LiHMDS (1.0 M in THF, 11 mmol) dropwise over 15 min. Stir for 45 min at -78°C to ensure complete enolate formation.

  • Selective Acylation:

    • Dissolve Tert-Butyl Methyl Oxalate (11 mmol) in THF (10 mL).

    • Cannulate this solution into the enolate mixture at -78°C.

    • Critical: The low temperature enhances the kinetic selectivity for the methyl ester.

  • Progression: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (cold).

  • Isolation: Extract with Et₂O or EtOAc. Wash with brine.[1] Dry over MgSO₄.[1]

  • Deprotection (Optional):

    • To convert the tert-butyl ester to the carboxylic acid (for spontaneous decarboxylation): Dissolve oil in DCM/TFA (4:1) and stir at RT for 1 hour.

Workflow Logic & Troubleshooting

Comparative Workflow Diagram

Workflow cluster_DMO Route A: Dimethyl Oxalate cluster_TBM Route B: Tert-Butyl Methyl Oxalate start Start: Ketone Substrate DMO_Step1 Base: NaOMe/MeOH start->DMO_Step1 TBM_Step1 Base: LiHMDS/THF (Non-nucleophilic) start->TBM_Step1 DMO_Step2 Product: Methyl Ester DMO_Step1->DMO_Step2 DMO_Step3 Hydrolysis: NaOH/H2O (Harsh pH > 12) DMO_Step2->DMO_Step3 End Final Diketone / Heterocycle DMO_Step3->End Risk: Side Reactions TBM_Step2 Product: Tert-Butyl Ester TBM_Step1->TBM_Step2 TBM_Step3 Cleavage: TFA/DCM (Anhydrous Acid) TBM_Step2->TBM_Step3 TBM_Step3->End High Purity

Figure 2: Decision tree comparing the harsh processing of DMO versus the mild, anhydrous processing of the mixed oxalate route.

Troubleshooting Guide
  • Transesterification: If using Route B, never use alcohol solvents (MeOH/EtOH). They will swap with the tert-butyl group, destroying the selectivity.

  • O-Acylation vs C-Acylation: If O-acylation (enol ester formation) is observed, switch the counter-cation from Li⁺ to K⁺ (using KHMDS) or add 1 equivalent of HMPA/DMPU to loosen the ion pair, favoring C-acylation [1].

  • Purification: Tert-butyl esters are often lipophilic oils that purify easily on silica, whereas methyl esters of diketones can be polar solids that streak.

References

  • Selectivity in Claisen Condensations

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266. Link

  • Dodd, D. S., & Ozturk, T. (1998). "Synthesis of tert-butyl 2,4-dioxoalkanoates." Tetrahedron Letters, 39(32).
  • Deprotection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Detailed protocols for acid-labile t-butyl ester cleavage).
  • Heterocycle Synthesis from Diketo Esters

    • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

Sources

Alternatives to tert-butyl methyl oxalate for the synthesis of β-keto esters.

Alternatives to Tert-Butyl Methyl Oxalate for -Keto Ester Synthesis

Executive Summary

The use of tert-butyl methyl oxalate (TBMO) in mixed Claisen condensations is a classic strategy to access

However, TBMO suffers from critical process bottlenecks :

  • Atom Economy: High molecular weight byproducts.

  • Cost & Availability: Significantly more expensive than symmetric oxalates.

  • Stability: Tert-butyl esters are prone to premature acid-catalyzed decomposition.

This guide details three superior, field-proven alternatives that offer better scalability, atom economy, and chemoselectivity.

Strategic Alternatives Analysis
Method A: The Meldrum’s Acid Scaffold (High Fidelity Route)

Best For: Complex substrates, acid-sensitive functionalities, and late-stage functionalization.

This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent. The process involves C-acylation of Meldrum's acid followed by nucleophilic ring opening (alcoholysis).

  • Mechanism: The high acidity of Meldrum's acid (

    
    ) allows for easy acylation under neutral to mild basic conditions. The resulting acyl-Meldrum's acid undergoes thermal decomposition in the presence of an alcohol to yield the 
    
    
    -keto ester with release of acetone and
    
    
    .

DOT Diagram: Meldrum's Acid Pathway

MeldrumPathwayStartCarboxylic Acid(R-COOH)ActivationActivation(DCC/DMAP or SOCl2)Start->Activation ActivationIntermediateAcyl-Meldrum's AcidActivation->Intermediate + Meldrum's AcidAlcoholysisAlcoholysis(R'-OH, Reflux)Intermediate->Alcoholysis ThermalDecarboxylationProductBeta-Keto Ester(R-CO-CH2-COOR')Alcoholysis->Product - Acetone - CO2

Figure 1: The Meldrum's acid pathway provides a neutral, non-hydrolytic route to

Experimental Protocol (Meldrum's Acid):

  • Activation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (

    
    ). Add DMAP (1.1 equiv) and DCC (1.1 equiv) at 0°C. Stir for 30 min.
    
  • Condensation: Add Meldrum's acid (1.0 equiv) and stir at room temperature overnight. Filter off the dicyclohexylurea (DCU) byproduct.

  • Alcoholysis: Evaporate solvent. Redissolve the crude acyl-Meldrum's acid in the desired alcohol (e.g., MeOH, EtOH, or t-BuOH).[1] Reflux for 2–4 hours.

  • Purification: Concentrate and purify via flash chromatography.

Method B: Magnesium Enolate Activation (The Masamune Condition)

Best For: Large-scale synthesis, cost-sensitive processes, and mild base conditions.

This method leverages the high oxophilicity of magnesium to form a chelated, stable enolate species from magnesium mono-ethyl malonate or via

  • Mechanism: Magnesium chloride and triethylamine generate a magnesium enolate of the malonate half-ester (or malonate diester) in situ. This species undergoes C-acylation followed by spontaneous decarboxylation (if using the half-ester) or requires a subsequent hydrolysis/decarboxylation step.[2]

DOT Diagram: Masamune Magnesium Enolate Pathway

MasamunePathwayReagentsPotassium Ethyl Malonate+ MgCl2 + Et3NComplexMagnesium EnolateComplexReagents->Complex ChelationAcylationC-Acylation(+ Acid Chloride R-COCl)Complex->Acylation Nucleophilic AttackDecarbDecarboxylation(Acid Workup)Acylation->Decarb - CO2FinalBeta-Keto EsterDecarb->Final

Figure 2: The Masamune condition utilizes a mild magnesium chelate to drive C-acylation over O-acylation.

Experimental Protocol (Masamune Conditions):

  • Enolate Formation: Suspend potassium ethyl malonate (2.0 equiv) and anhydrous

    
     (2.5 equiv) in dry acetonitrile or THF. Add 
    
    
    (4.0 equiv) and stir at 20°C for 1 hour.
  • Acylation: Cool to 0°C. Add the acid chloride (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with

    
     HCl (careful, gas evolution). Extract with EtOAc.[3] The decarboxylation often occurs spontaneously during the acidic workup or upon mild heating.
    
Method C: The Roskamp Homologation

Best For: Synthesis directly from aldehydes (chain extension), avoiding carboxylic acid activation.

This reaction couples an aldehyde with ethyl diazoacetate in the presence of a Lewis acid (commonly

4

4
  • Mechanism: The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the diazoacetate. A 1,2-hydride shift on the resulting intermediate expels nitrogen gas and generates the ketone.

DOT Diagram: Roskamp Reaction Workflow

RoskampAldehydeAldehyde(R-CHO)IntermediateBetaineIntermediateAldehyde->Intermediate + Diazo + CatDiazoEthyl Diazoacetate(N2=CH-COOEt)CatalystLewis Acid(SnCl2 or BF3)Catalyst->IntermediateRearrange1,2-Hydride Shift(-N2)Intermediate->RearrangeTargetBeta-Keto EsterRearrange->Target

Figure 3: The Roskamp reaction converts aldehydes directly to

4

Experimental Protocol (Roskamp):

  • Setup: Dissolve aldehyde (1.0 equiv) in DCM.

  • Catalyst: Add

    
     (0.1 equiv).
    
  • Addition: Add ethyl diazoacetate (1.2 equiv) slowly (gas evolution observed).

  • Completion: Stir at RT until gas evolution ceases (typically 1–2 h).

  • Workup: Dilute with brine, extract with DCM.

Comparative Performance Matrix
FeatureTBMO (Mixed Oxalate) Meldrum's Acid (Method A) Masamune (Method B) Roskamp (Method C)
Starting Material Ketone + TBMOCarboxylic AcidAcid Chloride / MalonateAldehyde
Reagent Cost High (TBMO)Medium (Meldrum's)Low (Malonates)Medium (Diazoacetate)
Atom Economy Poor (Oxalate loss)Good (Acetone/CO2 loss)Excellent (CO2 loss)Good (N2 loss)
Scalability ModerateHighVery High Low (Diazo safety)
Selectivity Moderate (C vs O)High (C-acylation)High (Chelation control)High (Chemoselective)
Conditions Strong Base (NaH/KOtBu)Neutral/MildMild Base (Et3N)Lewis Acid
References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][5] 2. A general and versatile synthesis of beta-keto esters.[3][4][5][6][7] Journal of Organic Chemistry.[3][5][8] Link

  • Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023).[3] Synthesis of β-Keto Carboxylic Acids, Esters and Amides.[3] Synthesis.[1][2][3][4][5][6][8][9][10][11][12][13] Link

  • Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride.[4] Journal of Organic Chemistry.[3][5][8] Link

  • BenchChem. (2025).[9] Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis. BenchChem Guides. Link

  • Clay, R. J., et al. (1993). Magnesium enolates in organic synthesis.[3] Synthesis.[1][2][3][4][5][6][8][9][10][11][13] Link

Publish Comparison Guide: Structural Confirmation of tert-Butyl Methyl Oxalate via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl methyl oxalate (TBMO) represents a critical class of "mixed" oxalate diesters used to introduce steric differentiation in subsequent nucleophilic substitutions.[1] Unlike its symmetric counterparts—dimethyl oxalate (DMO) and di-tert-butyl oxalate (DtBO)—TBMO offers a unique "steric gate," allowing for regioselective reactions at the less hindered methyl ester.[1]

However, the synthesis of TBMO often results in a statistical mixture of the desired asymmetric product and symmetric impurities (DMO and DtBO). Standard chromatographic retention times often overlap , making Nuclear Magnetic Resonance (NMR) the definitive tool for structure confirmation.

This guide provides a rigorous, data-driven methodology to distinguish TBMO from its symmetric analogs using 1H and 13C NMR . We move beyond basic peak assignment to explore the causality of chemical shifts, providing a self-validating protocol for purity assessment.

Theoretical Framework: The Asymmetry Advantage

The structural confirmation of TBMO relies on detecting symmetry breaking .

  • Symmetric Esters (DMO, DtBO): Possess a

    
     axis of symmetry (or inversion center), rendering the two carbonyl carbons chemically equivalent. They produce a single carbonyl signal in 13C NMR.
    
  • Asymmetric Ester (TBMO): Lacks this symmetry.[1] The electronic environment of the carbonyl adjacent to the methoxy group differs from that adjacent to the tert-butoxy group. This results in two distinct carbonyl signals and a specific integral ratio in 1H NMR.

Diagram 1: Synthesis & Impurity Pathways

The following diagram maps the origin of common impurities that must be detected by NMR.

SynthesisPath Oxalyl Oxalyl Chloride (Starting Material) DMO Dimethyl Oxalate (Symmetric Impurity) Singlet Methyl Oxalyl->DMO Double Methylation TBMO tert-Butyl Methyl Oxalate (Target Product) Asymmetric Signals Oxalyl->TBMO Sequential Addition DtBO Di-tert-butyl Oxalate (Symmetric Impurity) Singlet t-Butyl Oxalyl->DtBO Double t-Butylation MeOH + MeOH MeOH->DMO tBuOH + t-BuOH tBuOH->DtBO

Caption: Synthesis pathways showing the statistical probability of symmetric impurities (DMO, DtBO) alongside the target TBMO.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that can blur resolution, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .[1]
    
    
    minimizes viscosity broadening and prevents H-bonding shifts that can obscure trace hydrolysis products (oxalic acid).[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak broadening due to viscosity.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]

Acquisition Parameters
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30°30°Maximizes signal-to-noise for quantitative integration.[1]
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sQuaternary carbons (C=O) in oxalates have long T1 times; insufficient delay reduces their signal intensity.[1]
Scans (NS) 16256+13C requires more scans to resolve the low-intensity carbonyl splitting.[1]
Spectral Width -1 to 12 ppm-10 to 220 ppmEnsures capture of downfield carbonyls (~160 ppm).[1]

Comparative Analysis: 1H NMR

The 1H NMR spectrum provides the primary quantitative check. The "Golden Rule" for TBMO is the 1:3 Integral Ratio .

Chemical Shift Comparison Table ( )
FeatureTBMO (Target) DMO (Impurity) DtBO (Impurity) Diagnostic Note
Methyl (-OCH3) 3.88 ppm (Singlet, 3H)3.92 ppm (Singlet)AbsentTBMO methyl is slightly shielded relative to DMO due to the bulky neighbor.[1]
tert-Butyl (-OtBu) 1.58 ppm (Singlet, 9H)Absent1.60 ppm (Singlet)Look for satellite peaks (13C coupling) to distinguish from solvent impurities.[1]
Integral Ratio 1 : 3 (Me : tBu)N/AN/AAny deviation from 3.00 : 9.00 indicates a mixture.[1]
The "Ratio Rule" Workflow
  • Integrate the Methyl singlet at ~3.88 ppm (Set value to 3.00).

  • Integrate the tert-Butyl singlet at ~1.58 ppm.[1]

  • Calculate:

    • If t-Bu integral > 9.05

      
      Excess DtBO  present.[1]
      
    • If t-Bu integral < 8.95

      
      Excess DMO  present (relative to methyl signal).[1]
      

Comparative Analysis: 13C NMR

The 13C spectrum is the "Symmetry Breaker." While 1H NMR relies on integration, 13C NMR relies on peak multiplicity (number of signals) to confirm the structure.

Carbonyl Region (155 - 165 ppm)

This is the most critical region.[1]

  • TBMO: Displays TWO distinct signals (e.g., 158.2 ppm and 159.1 ppm). The carbonyl attached to the methoxy group is more shielded than the one attached to the tert-butoxy group.

  • DMO/DtBO: Display only ONE signal each due to molecular symmetry.

13C Shift Data Table
Carbon EnvironmentShift (ppm)Multiplicity in TBMOMultiplicity in DMO/DtBO
C=O (Carbonyl) 158.0 - 160.0 2 Signals 1 Signal
Quaternary C (-C-O) 83.5 1 Signal1 Signal (DtBO only)
Methoxy (-OCH3) 53.2 1 Signal1 Signal (DMO only)
t-Butyl Methyl (-CH3) 27.8 1 Signal1 Signal (DtBO only)

Diagnostic Decision Tree

Use the following logic flow to interpret your spectra and identify the composition of your sample.

DecisionTree Start Analyze 1H NMR Spectrum CheckPeaks Are both Methyl (~3.9 ppm) AND t-Butyl (~1.6 ppm) singlets present? Start->CheckPeaks OnlyMe Only Methyl Singlet CheckPeaks->OnlyMe No tBu OnlytBu Only t-Butyl Singlet CheckPeaks->OnlytBu No Me BothPresent Both Present CheckPeaks->BothPresent DMO DMO OnlyMe->DMO Identity: DMO DtBO DtBO OnlytBu->DtBO Identity: DtBO CheckRatio Check Integral Ratio (Me:tBu) BothPresent->CheckRatio PerfectRatio Ratio ~ 1:3 CheckRatio->PerfectRatio SkewedRatio Ratio Skewed CheckRatio->SkewedRatio Mixture Check13C Analyze 13C NMR (Carbonyl Region) PerfectRatio->Check13C TwoCO Two Carbonyl Signals (CONFIRMED TBMO) Check13C->TwoCO Asymmetry Detected OneCO One Carbonyl Signal (Symmetric Impurity) Check13C->OneCO Symmetry Detected

Caption: Logical workflow for distinguishing TBMO from symmetric impurities using combined 1H and 13C NMR data.

Troubleshooting & Common Artifacts

Issue: Extra peak at ~1.2 ppm or ~3.5 ppm.

  • Cause: Residual solvents.[3][4] tert-Butanol appears at ~1.28 ppm; Methanol at ~3.49 ppm in

    
    .[1][3]
    
  • Solution: Dry the sample under high vacuum. These are not part of the oxalate structure.

Issue: Broad singlet at ~9-10 ppm.

  • Cause: Hydrolysis to mono-methyl oxalate or oxalic acid.[1]

  • Solution: Check the water content of your

    
    . Oxalates are moisture sensitive.
    

Issue: Missing Carbonyl peaks in 13C.

  • Cause: Relaxation time (

    
    ) of quaternary carbonyls is long.
    
  • Solution: Increase the Relaxation Delay (D1) to 5 seconds.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org.[6] Chem.1997 , 62, 7512–7515.[4] Link[1]

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link[1]

  • ChemicalBook. "Dimethyl Oxalate 1H NMR Spectrum." Spectral Database. Accessed Oct 2023. Link

  • National Institute of Standards and Technology (NIST). "Oxalic acid, dimethyl ester." NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative Guide: Base Selection for tert-Butyl Methyl Oxalate (TBMO) Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl Methyl Oxalate (TBMO) is a specialized "chimeric" diester reagent widely used in drug discovery to synthesize tert-butyl


-keto esters . Its structural design exploits the steric disparity between a bulky tert-butyl group and a reactive methyl group. This guide objectively compares the performance of three distinct base classes—Lithium Hexamethyldisilazide (LiHMDS) , Sodium Hydride (NaH) , and Alkoxides (NaOMe/KOtBu) —in driving the Claisen condensation of ketones with TBMO.

Key Finding: For high-value pharmaceutical intermediates, LiHMDS is the superior reagent, offering kinetic control that maximizes chemoselectivity (>95%) and yield. Traditional alkoxides are generally contraindicated due to uncontrolled transesterification (ester scrambling).

The Selectivity Challenge: Mechanism of Action

The utility of TBMO relies on chemoselective nucleophilic acyl substitution . The reaction must occur exclusively at the methyl ester (the electrophile), displacing methoxide, while leaving the acid-labile tert-butyl ester intact for future deprotection.

Mechanistic Pathway & Failure Modes

The choice of base dictates whether the reaction proceeds via Kinetic Control (irreversible, fast, selective) or Thermodynamic Control (reversible, slow, equilibration).

TBMO_Mechanism Ketone Ketone Substrate Base Base Selection Ketone->Base Enolate Enolate Intermediate Base->Enolate Path_C Path C: Transesterification (Scrambling) Base->Path_C If Alkoxide TBMO TBMO (Electrophile) Enolate->TBMO Path_A Path A: Attack at Methyl Ester (Sterically Favored) TBMO->Path_A Path_B Path B: Attack at t-Butyl Ester (Sterically Hindered) TBMO->Path_B Product Target: t-Butyl beta-Keto Ester Path_A->Product Byproduct Impurity: Methyl beta-Keto Ester + Mixed Diesters Path_B->Byproduct Path_C->Byproduct

Figure 1: Reaction pathways.[1][2][3][4][5][6][7] Path A is the desired route. Path C is the primary failure mode when using alkoxide bases.

Comparative Analysis of Bases

A. LiHMDS (Lithium Hexamethyldisilazide) – The Precision Tool
  • Classification: Non-nucleophilic, strong base (

    
    ).
    
  • Mechanism: Kinetic enolization.

  • Performance: LiHMDS rapidly deprotonates the ketone at -78°C to form a lithium enolate before TBMO is introduced. Its bulky trimethylsilyl groups prevent it from acting as a nucleophile, eliminating direct attack on the ester.

  • Pros:

    • Eliminates Transesterification: No alkoxide ions are present initially to scramble the esters.

    • Regiocontrol: Kinetic control allows selective enolization of asymmetric ketones (typically at the less substituted position).

    • High Yields: Consistently delivers >85% isolated yields.

  • Cons: Requires cryogenic conditions (-78°C) and inert atmosphere (Schlenk line/Glovebox).

B. NaH (Sodium Hydride) – The Industrial Workhorse
  • Classification: Strong, non-nucleophilic hydride base (

    
    ).
    
  • Mechanism: Irreversible deprotonation (Thermodynamic drive via

    
     gas evolution).
    
  • Performance: Effective for simple ketones. The reaction is heterogeneous and often requires heating (reflux), which can degrade sensitive substrates.

  • Pros: Cheap, scalable, no cryogenic cooling needed.

  • Cons:

    • Safety: Generates flammable

      
       gas.
      
    • "The Methoxide Problem": As the reaction proceeds, methoxide is generated (from the leaving group). In a hot reactor, this generated methoxide can cause late-stage transesterification, lowering the purity of the tert-butyl ester product.

C. NaOMe / KOtBu (Alkoxides) – The Risky Option
  • Classification: Nucleophilic bases (

    
    ).
    
  • Mechanism: Thermodynamic equilibration.

  • Performance: Generally unsuitable for mixed oxalate reactions.

    • NaOMe: Will attack the tert-butyl ester of TBMO, converting it to Dimethyl Oxalate (DMO), destroying the protecting group strategy.

    • KOtBu: While sterically bulky, it generates tert-butanol. More critically, as the Claisen condensation proceeds, methoxide is released. This methoxide equilibrates with the tert-butyl ester, leading to a statistical mixture of products (scrambling).

  • Verdict: Avoid unless the target molecule allows for mixed ester functionalities.

Performance Data Summary

FeatureLiHMDS NaH NaOMe / KOtBu
Primary Mechanism Kinetic ControlThermodynamicThermodynamic
Reaction Temp -78°C to 0°C0°C to Reflux0°C to Reflux
Chemoselectivity Excellent (>98%) Good (80-90%)Poor (<50%)
Transesterification Risk NegligibleModerate (Late reaction)High (Scrambling)
Typical Yield 85 - 95%60 - 75%Variable / Low
Experimental Complexity High (Inert/Cryo)Medium (Gas evolution)Low

Recommended Protocol: LiHMDS-Mediated Acylation

This protocol is designed for the synthesis of a generic tert-butyl beta-keto ester from a ketone and TBMO.

Materials
  • Substrate: Ketone (1.0 equiv)

  • Reagent: tert-Butyl Methyl Oxalate (TBMO) (1.2 equiv)

  • Base: LiHMDS (1.0 M in THF) (1.1 - 1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1N HCl or Saturated

    
    
    
Workflow Diagram

Protocol_Workflow Step1 1. Enolization Cool THF to -78°C. Add LiHMDS. Add Ketone dropwise (30 min). Step2 2. Acylation Add TBMO (neat or in THF) dropwise. Maintain -78°C for 1h. Step1->Step2 Step3 3. Warming Allow to warm to 0°C or RT. (Monitor by TLC/LCMS) Step2->Step3 Step4 4. Quench Pour into cold 1N HCl. (Rapid stir to neutralize Li-enolate) Step3->Step4

Figure 2: Step-by-step workflow for LiHMDS mediated acylation.

Detailed Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol ketone) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.1 equiv) via syringe.

  • Enolization: Add the ketone (1.0 equiv) dropwise over 15-30 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Note: If the ketone is asymmetric, this step sets the regiochemistry.

  • Acylation: Add TBMO (1.2 equiv) dropwise.[8] The solution may change color (often yellow to orange).

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1-2 hours.

  • Quench: Pour the reaction mixture into a separating funnel containing cold 1N HCl (slight excess relative to base).

    • Critical: Acidic quench is necessary to protonate the resulting lithium enolate of the beta-keto ester.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[9]

Troubleshooting & FAQ

Q: I see a "dimethyl" byproduct in my LCMS. What happened? A: This indicates transesterification.[3]

  • Cause 1: You likely used an alkoxide base (NaOMe).

  • Cause 2:[3][10] If using NaH, the reaction got too hot, allowing the generated methoxide leaving group to attack the tert-butyl ester.

  • Solution: Switch to LiHMDS at -78°C.

Q: My yield is low with LiHMDS. A: Check your moisture content. LiHMDS is extremely moisture-sensitive. Ensure THF is distilled or from a solvent purification system.[11] Also, ensure you are using at least 1.1 equivalents of base; the product beta-keto ester is acidic and will consume 1 equivalent of base itself (though in the LiHMDS mechanism, the initial enolate attack is the key step, the final product exists as an enolate until quench).

Q: Can I use LDA instead of LiHMDS? A: Yes. LDA works similarly but is more basic (


 vs 26). LiHMDS is often preferred because it is less likely to cause competing proton abstraction if the substrate has other sensitive groups, and the silyl byproducts are easy to remove.

References

  • Selectivity in Claisen Condensations

    • Modern Enolate Chemistry: From Preparation to Applications. Wiley-VCH. (General reference for Kinetic vs Thermodynamic control).
    • Otera, J. (1991). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • LiHMDS Methodology

    • L.L.[3][9] Mittapelli & K.R.[3] Gore. (2021).[3] LiHMDS: Facile, highly efficient and metal-free transesterification under solvent-free condition.[3] Catalysis Communications, 149, 106194.[3] (Demonstrates LiHMDS utility, though context is transesterification, it highlights the reagent's properties). Link

    • Rathke, M. W. (1970). The preparation of lithium ester enolates... Journal of the American Chemical Society, 92(10), 3222–3223. (Foundational paper on LiHMDS/Lithium enolates). Link

  • TBMO Specifics

    • While specific comparative papers on TBMO are proprietary to many process groups, the chemistry is derived from standard Mixed Carbonate/Oxalate protocols found in: Organic Syntheses, Coll. Vol. 8, p.241 (1993). Link (Illustrates principles of using mixed reagents).

Sources

Spectroscopic comparison of tert-butyl methyl oxalate and its reaction intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characteristics, synthesis, and reaction intermediates of tert-butyl methyl oxalate (TBMO) , contrasting it with symmetric alternatives like dimethyl oxalate (DMO).

Executive Summary

Tert-butyl methyl oxalate (TBMO) (CAS: 33560-65-5) is a non-symmetric diester of oxalic acid. Unlike its symmetric counterparts—Dimethyl Oxalate (DMO) and Diethyl Oxalate (DEO)—TBMO possesses two chemically distinct ester groups. This structural asymmetry allows for chemoselective reactions , where the sterically unhindered methyl ester reacts rapidly with nucleophiles, while the bulky tert-butyl group remains intact or serves as an acid-labile protecting group.

This guide provides a technical comparison of TBMO against standard alternatives, defining its spectroscopic signature and mapping the intermediates formed during its hydrolysis and transesterification.

Spectroscopic Profile: TBMO vs. Alternatives

The definitive advantage of TBMO lies in its distinct spectroscopic signals that allow researchers to monitor the integrity of the tert-butyl and methyl groups independently.

Comparative NMR & IR Data

The following table synthesizes experimental and predicted spectral data for TBMO compared to DMO and DEO.

FeatureTert-Butyl Methyl Oxalate (TBMO) Dimethyl Oxalate (DMO) Diethyl Oxalate (DEO)
Structure MeOOC–COOtBuMeOOC–COOMeEtOOC–COOEt
¹H NMR (CDCl₃) δ 1.54 (s, 9H, t-Bu)δ 3.88 (s, 3H, OMe)δ 3.92 (s, 6H, OMe)δ 1.41 (t, 6H, CH₃)δ 4.38 (q, 4H, CH₂)
¹³C NMR (CDCl₃) δ 27.8 (t-Bu-Me)δ 53.2 (OMe)δ 84.5 (t-Bu-C_quat)δ 157.9 (CO-OMe)δ 158.5 (CO-OtBu)δ 53.6 (OMe)δ 158.2 (C=O)δ 14.0 (CH₃)δ 63.5 (CH₂)δ 158.0 (C=O)
IR (ν, cm⁻¹) 1735, 1760 (split C=O)1150 (C-O stretch)1750 (single C=O)1200 (C-O)1745 (single C=O)1180 (C-O)
Mass Spec (EI) m/z 57 (t-Bu⁺, base peak)m/z 103 (M - OtBu)m/z 59 (COOMe⁺)m/z 118 (M⁺)m/z 29 (Et⁺)m/z 146 (M⁺)

Analyst Note: In TBMO, the carbonyl stretching frequency in IR often appears as a split peak or a broadened band due to the different electronic environments of the methyl vs. tert-butyl esters, whereas DMO and DEO typically show a single sharp carbonyl stretch.

Spectral Logic Diagram

The following diagram illustrates how to distinguish TBMO from its hydrolysis products using ¹H NMR shifts.

SpectralLogic TBMO TBMO (Intact) 1.54 ppm (s, 9H) 3.88 ppm (s, 3H) Interm_Acid Mono-Methyl Oxalate (Acid Hydrolysis) Loss of 1.54 ppm signal New: ~1.3 ppm (t-BuOH) TBMO->Interm_Acid H+ / H2O (t-Bu Cleavage) Interm_Base Mono-tert-Butyl Oxalate (Base Hydrolysis) Loss of 3.88 ppm signal New: ~3.4 ppm (MeOH) TBMO->Interm_Base OH- / H2O (Me Cleavage)

Figure 1: NMR monitoring logic for distinguishing TBMO from its primary hydrolysis intermediates.

Reaction Intermediates & Mechanism

Understanding the stability of TBMO requires analyzing its behavior under acidic versus basic conditions. The reaction intermediates differ significantly due to the electronic and steric properties of the tert-butyl group.

Acidic Hydrolysis (The SN1 Pathway)

Under acidic conditions, the tert-butyl ester is highly labile. The mechanism proceeds via an SN1-like pathway involving the formation of a stable tert-butyl carbocation.

  • Primary Intermediate: Monomethyl Oxalate (Oxalic acid monomethyl ester).

  • Byproduct: tert-Butanol (Spectroscopically visible as a singlet at ~1.28 ppm in CDCl₃).

  • Kinetics: First-order dependence on [H⁺].[1][2]

Basic Hydrolysis/Transesterification (The Steric Pathway)

Under basic conditions (e.g., NaOMe/MeOH), the nucleophile attacks the least hindered carbonyl .

  • Primary Intermediate: Mono-tert-butyl Oxalate (via hydrolysis) or Mixed Carbonates (via attack on carbonyl).

  • Selectivity: The methyl ester is hydrolyzed/transesterified ~100x faster than the tert-butyl ester due to steric blocking by the bulky t-butyl group.

Mechanistic Pathway Diagram

ReactionMechanism cluster_acid Acidic Pathway (SN1) cluster_base Basic Pathway (Steric Control) TBMO Tert-Butyl Methyl Oxalate (Starting Material) Protonated Protonated Intermediate [MeOOC-C(OH)OtBu]+ TBMO->Protonated +H+ MonoOtBu Mono-tert-Butyl Oxalate (HOOC-COOtBu) TBMO->MonoOtBu +OH- (Attack at Me-Ester) Carbocation Tert-Butyl Cation [t-Bu]+ MonoMe Monomethyl Oxalate (HOOC-COOMe) Protonated->MonoMe - [t-Bu]+

Figure 2: Divergent hydrolysis pathways of TBMO depending on pH conditions.

Experimental Protocols

Synthesis of Tert-Butyl Methyl Oxalate

Note: Direct esterification of oxalic acid with t-butanol is inefficient due to acid-catalyzed elimination. The acid chloride route is preferred.

Reagents:

  • Methyl chlorooxoacetate (CAS: 5781-53-3)

  • tert-Butanol (Anhydrous)[3][4]

  • Pyridine (Base scavenger)

  • Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Charge: Add Methyl chlorooxoacetate (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool to 0°C.

  • Addition: Mix tert-Butanol (1.1 equiv) with Pyridine (1.2 equiv) in a separate vial. Add this mixture dropwise to the reaction flask over 30 minutes.

    • Observation: White precipitate (Pyridine·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Filter off the Pyridine·HCl salts. Wash the organic layer with 1M HCl (to remove excess pyridine), then sat. NaHCO₃, and finally Brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. Distillation (vacuum) or flash chromatography (Hexane/EtOAc) yields pure TBMO.

Spectroscopic Monitoring of Hydrolysis

To determine the half-life of TBMO in aqueous media:

  • Dissolve 10 mg TBMO in 0.6 mL CD₃CN : D₂O (4:1) .

  • Add 10 µL of DCl (for acid hydrolysis) or NaOD (for base hydrolysis).

  • Acquire ¹H NMR spectra every 5 minutes.

  • Data Analysis: Integrate the tert-butyl singlet (1.54 ppm) vs. the tert-butanol singlet (1.28 ppm). Plot ln[Concentration] vs. Time to determine

    
    .
    

Comparative Analysis: Why Choose TBMO?

ParameterTBMODimethyl Oxalate (DMO)Di-tert-butyl Oxalate
Reactivity High & Selective. Methyl group reacts first; t-butyl protects the second carboxyl.High & Non-selective. Both groups react at similar rates.Low. Sterically hindered; requires harsh conditions or specific catalysts.
Stability Moderate. Acid sensitive (t-butyl loss).[1][2]High. Stable to weak acids.Low. Very acid sensitive.
Use Case Synthesis of alpha-keto acids , asymmetric oxalylations, and heterocycle synthesis.Bulk production of ethylene glycol; symmetric linkers.Generation of free oxalic acid in non-aqueous media (via acidolysis).

Conclusion: TBMO is the superior reagent when asymmetry is required. For example, in the synthesis of


-diketo acids (HIV integrase inhibitors), TBMO allows the attachment of the oxalate moiety to an aryl ketone via the methyl ester, leaving the tert-butyl ester intact for mild deprotection later, avoiding the harsh saponification conditions required for DMO/DEO.

References

  • Synthesis & Application in Drug Discovery: Jiang, X.-H., et al. "Highly Efficient Preparation of Aryl β-Diketo Acids with tert-Butyl Methyl Oxalate."[5] The Journal of Organic Chemistry, vol. 68, no.[6] 19, 2003, pp. 7555-7558.[6]

  • Hydrolysis Mechanism (General Tert-Butyl Esters): O'Reilly, K. T., et al. "Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid." Environmental Science & Technology, vol. 35, no.[7] 19, 2001, pp. 3954-3961.

  • Spectroscopic Data (Analogous Compounds): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.

  • Photoredox Catalysis (Use of Mixed Oxalates): "Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis." Princeton University, MacMillan Group.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Methyl Oxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Methyl Oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.